6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine
Description
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Properties
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBHURPHBJCVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654248 | |
| Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73051-44-2 | |
| Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
An In-depth Technical Guide to the Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a valuable building block in medicinal chemistry. The synthesis involves a multi-step process starting from the readily available 1,3-benzodioxole. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The can be achieved through a four-step sequence:
-
Dichlorination: Radical chlorination of 1,3-benzodioxole to yield 2,2-dichloro-1,3-benzodioxole.
-
Fluorination: Halogen exchange reaction to convert the dichloro intermediate into 2,2-difluoro-1,3-benzodioxole.
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 5-position of the benzodioxole ring, yielding 5-nitro-2,2-difluoro-1,3-benzodioxole.
-
Chlorination and Reduction: Subsequent chlorination at the 6-position followed by the reduction of the nitro group to afford the final product, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Experimental Protocols
Step 1: Synthesis of 2,2-dichloro-1,3-benzodioxole
This procedure is adapted from a patented process for the chlorination of 1,3-benzodioxole.[1]
-
Materials:
-
1,3-benzodioxole
-
Benzotrifluoride (solvent)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Chlorine gas
-
Nitrogen gas
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and condenser, a mixture of 1,3-benzodioxole (1.0 mole), benzotrifluoride (2.0 moles), and AIBN (0.05% by weight) is prepared.
-
The mixture is heated to 85-95 °C.
-
Chlorine gas (2.05 moles) is bubbled through the reaction mixture over a period of 3 hours.
-
The reaction is stirred at the same temperature for an additional hour to ensure completion.
-
After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride.
-
The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is used directly in the next step without further purification.
-
Step 2: Synthesis of 2,2-difluoro-1,3-benzodioxole
This protocol is based on a fluorine-chlorine exchange reaction described in the literature.[2][3]
-
Materials:
-
Crude 2,2-dichloro-1,3-benzodioxole solution from Step 1
-
Hydrogen fluoride (HF)
-
-
Procedure:
-
The crude solution of 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is cooled to 0-10 °C in a suitable pressure reactor.
-
Hydrogen fluoride is carefully added to the reaction mixture.
-
The reaction is stirred at this temperature until the conversion is complete, as monitored by GC analysis.
-
Unreacted hydrogen fluoride is removed by careful venting or by purging with an inert gas.
-
The reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield crude 2,2-difluoro-1,3-benzodioxole, which can be purified by distillation.
-
Step 3: Synthesis of 5-nitro-2,2-difluoro-1,3-benzodioxole
This procedure is an adaptation of the nitration of 1,3-benzodioxole.[4][5]
-
Materials:
-
2,2-difluoro-1,3-benzodioxole
-
Glacial acetic acid
-
Nitric acid (d=1.4)
-
-
Procedure:
-
2,2-difluoro-1,3-benzodioxole is dissolved in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel at 15-25 °C.
-
A solution of nitric acid in glacial acetic acid is added dropwise while maintaining the temperature between 15-25 °C.
-
The mixture is stirred at room temperature overnight.
-
The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration.
-
The solid is washed with water and recrystallized from ethanol to yield 5-nitro-2,2-difluoro-1,3-benzodioxole.
-
Step 4: Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This step involves two transformations: chlorination and reduction.
4a: Chlorination of 5-nitro-2,2-difluoro-1,3-benzodioxole
-
Materials:
-
5-nitro-2,2-difluoro-1,3-benzodioxole
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
A solution of 5-nitro-2,2-difluoro-1,3-benzodioxole in chloroform is prepared.
-
N-Chlorosuccinimide is added to the solution.
-
The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is washed with water and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield crude 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole.
-
4b: Reduction of 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole
Common methods for the reduction of aromatic nitro groups can be employed.[6][7]
-
Materials:
-
6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole
-
Iron powder (Fe)
-
Acetic acid (AcOH) or another suitable acid
-
Ethanol (solvent)
-
-
Procedure:
-
The crude 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole is dissolved in ethanol.
-
Iron powder and acetic acid are added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and filtered to remove the iron salts.
-
The filtrate is concentrated, and the residue is taken up in a suitable organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the acid.
-
The organic layer is dried, and the solvent is evaporated to give the final product, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The product can be further purified by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that some of the yields are estimated based on similar reactions due to the lack of specific literature data for this exact synthetic sequence.
| Step | Starting Material | Product | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Benzodioxole | 2,2-dichloro-1,3-benzodioxole | Cl₂, AIBN, Benzotrifluoride | 85-95 | 4 | ~90 |
| 2 | 2,2-dichloro-1,3-benzodioxole | 2,2-difluoro-1,3-benzodioxole | HF | 0-10 | Variable | ~85 |
| 3 | 2,2-difluoro-1,3-benzodioxole | 5-nitro-2,2-difluoro-1,3-benzodioxole | HNO₃, Acetic Acid | 15-25 | 12 | ~80-90 (estimated) |
| 4a | 5-nitro-2,2-difluoro-1,3-benzodioxole | 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole | NCS, CHCl₃ | 25-60 | Variable | ~70-80 (estimated) |
| 4b | 6-chloro-5-nitro-2,2-difluoro-1,3-benzodioxole | 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine | Fe, AcOH, Ethanol | Reflux | Variable | ~85-95 (estimated) |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
References
- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (CAS 73051-44-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a key building block in modern medicinal chemistry. Due to its unique electronic and structural properties, this compound serves as a critical intermediate in the synthesis of complex therapeutic agents, particularly in the areas of oncology and genetic disorders. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, and its application in the synthesis of biologically active molecules.
Core Compound Data
A summary of the known and predicted physicochemical properties of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is presented below. It is important to note that while some data is available from commercial suppliers, detailed experimental spectroscopic data is not readily found in published literature.
| Property | Value | Source |
| CAS Number | 73051-44-2 | [1][2] |
| Molecular Formula | C₇H₄ClF₂NO₂ | [1][3] |
| Molecular Weight | 207.56 g/mol | [3] |
| IUPAC Name | 6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine | [1] |
| Synonyms | 5-Amino-6-chloro-2,2-difluorobenzodioxole | [3] |
| Predicted Boiling Point | 239.5 ± 40.0 °C | [3] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 2.23 ± 0.40 | [3] |
| Physical Form | Solid, semi-solid, or liquid | Sigma-Aldrich |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3][4] |
Plausible Synthetic Pathway and Experimental Protocols
The proposed synthesis starts from the commercially available 4-chlorocatechol and proceeds through the formation of the difluorobenzodioxole ring, followed by nitration and subsequent reduction.
Caption: Plausible multi-step synthesis of the target compound.
Step 1: Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxole
Methodology: This step involves the reaction of 4-chlorocatechol with a difluorocarbene precursor to form the difluoromethylenedioxy bridge.
-
Reagents and Materials:
-
4-Chlorocatechol (1 equivalent)
-
Sodium chlorodifluoroacetate (2.5 equivalents)
-
Diglyme (solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (co-solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
-
-
Experimental Protocol:
-
To a stirred solution of 4-chlorocatechol in diglyme, add sodium chlorodifluoroacetate.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 160-170 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 6-Chloro-2,2-difluorobenzo[d]dioxole.
-
Step 2: Synthesis of 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole
Methodology: This step involves the regioselective nitration of the chlorinated difluorobenzodioxole intermediate. The electron-donating nature of the dioxole ring directs the nitration to the position adjacent to it.
-
Reagents and Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxole (1 equivalent)
-
Fuming nitric acid (1.1 equivalents)
-
Concentrated sulfuric acid (solvent and catalyst)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Standard workup and purification equipment
-
-
Experimental Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C using an ice bath.
-
Slowly add 6-Chloro-2,2-difluorobenzo[d]dioxole to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the solution of the benzodioxole over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole.
-
Step 3: Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
Methodology: The final step is the reduction of the nitro group to an amine. A common and effective method is catalytic hydrogenation.
-
Reagents and Materials:
-
6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole (1 equivalent)
-
Palladium on carbon (10% Pd, 5 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
-
Experimental Protocol:
-
Dissolve 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole in methanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Application in Drug Development: A Workflow Example
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a valuable building block for the synthesis of complex drug candidates. A notable application is in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is defective in patients with cystic fibrosis. The following workflow illustrates its use in the synthesis of a CFTR corrector.
Caption: Use of the title amine in drug synthesis workflow.
Experimental Workflow: Amide Bond Formation
-
Objective: To couple 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with a suitable carboxylic acid to form a key amide bond present in many CFTR modulators.
-
Methodology: A standard peptide coupling reaction using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an amine base.
-
Protocol:
-
Acid Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid building block (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1 equivalent) in a minimal amount of DMF.
-
Add the amine solution to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel to obtain the final coupled product. This product can then be taken forward for further synthetic modifications to yield the final drug candidate.
-
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a strategically important chemical intermediate. Its synthesis, while not explicitly detailed in the literature, can be achieved through a plausible and scalable route. The presence of the chloro, difluoromethylenedioxy, and amine functionalities in a compact aromatic system makes it an ideal starting material for introducing these key pharmacophores into drug candidates, thereby enabling the exploration of new chemical space in drug discovery programs. This guide provides a foundational understanding for researchers aiming to utilize this versatile compound in their synthetic endeavors.
References
- 1. 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine | C7H4ClF2NO2 | CID 40427116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CAS No. 73051-44-2 - iChemical [ichemical.com]
- 3. 6-CHLORO-2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YLAMINE | 73051-44-2 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
An In-depth Technical Guide to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry. Its structural features, particularly the difluorinated dioxole ring, impart desirable properties to parent molecules, such as enhanced metabolic stability and bioavailability. While detailed experimental data on the compound itself is limited in publicly accessible literature, its significance as a synthetic intermediate is evident from the broader context of drug discovery, especially in the development of therapeutics targeting complex diseases. This guide provides a comprehensive overview of its known properties, a logical synthetic approach, and its established role in the synthesis of advanced pharmaceutical agents.
Chemical and Physical Properties
Precise experimental data for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is not extensively documented in peer-reviewed literature. However, based on its structure and data from chemical suppliers, the following properties can be summarized. It is crucial to distinguish between predicted and experimentally confirmed values.
Table 1: Physicochemical Properties of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
| Property | Value | Data Type |
| CAS Number | 73051-44-2 | Experimental |
| Molecular Formula | C₇H₄ClF₂NO₂ | Experimental |
| Molecular Weight | 207.56 g/mol | Calculated |
| Appearance | Solid, semi-solid, or liquid | Vendor Data |
| Boiling Point | 239.5 ± 40.0 °C | Predicted |
| Density | 1.65 ± 0.1 g/cm³ | Predicted |
| pKa | 2.23 ± 0.40 | Predicted |
| Purity | Typically >97% | Vendor Data |
Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from oxidizing agents. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Synthesis and Manufacturing
The synthesis would likely begin with a commercially available catechol, which is first converted to the 2,2-difluorobenzodioxole core. This is followed by nitration and subsequent reduction of the nitro group to the desired amine.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: A plausible synthetic route to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
General Experimental Considerations (Hypothetical Protocol):
-
Step 1: Formation of the 2,2-Difluorobenzodioxole Ring: 4-Chlorocatechol would be reacted with a source of difluorocarbene. This can be generated from various precursors, such as sodium chlorodifluoroacetate, under appropriate conditions. The reaction would likely be carried out in a high-boiling point solvent.
-
Step 2: Nitration: The resulting 5-chloro-2,2-difluorobenzo[d][1][2]dioxole would then undergo electrophilic aromatic substitution, specifically nitration. A mixture of nitric acid and sulfuric acid at controlled temperatures is a standard condition for this transformation. The directing effects of the chloro and dioxole groups would favor the introduction of the nitro group at the 6-position.
-
Step 3: Reduction of the Nitro Group: The final step involves the reduction of the nitro group to the amine. This is a common transformation in organic synthesis and can be achieved using various reducing agents. A standard method is the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. Alternatively, metal-acid combinations like iron in hydrochloric acid (Fe/HCl) can also be employed.
Purification: The final product would likely be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation to obtain the desired purity.
Role in Drug Discovery and Development
The primary significance of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine lies in its utility as a key intermediate in the synthesis of complex, biologically active molecules. The difluorobenzodioxole moiety is a valuable pharmacophore in modern drug design.
Importance of the Fluorinated Benzodioxole Moiety
The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution characteristics.
-
Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.
Application in the Synthesis of CFTR Modulators
A prominent example of the application of a similar core structure is in the development of drugs for cystic fibrosis. The 2,2-difluorobenzo[d][1][2]dioxole moiety is a key component of approved drugs like Lumacaftor and Tezacaftor, which are correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is highly probable that 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine serves as a precursor for the synthesis of analogs and next-generation CFTR modulators.
Logical Workflow in Drug Development
The following diagram illustrates the logical flow of how an intermediate like 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is utilized in a typical drug discovery and development pipeline.
Caption: The role of an intermediate in the drug discovery and development pipeline.
Potential Pharmacological Significance
While there is no direct evidence of the pharmacological activity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine itself, the broader class of benzodioxole derivatives has been shown to exhibit a range of biological effects. It is plausible that this compound or its simple derivatives could be investigated for similar activities. However, it is more likely that its value is realized when incorporated into a larger molecular scaffold.
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a specialized chemical intermediate with significant potential in the field of drug discovery. Although detailed public data on its specific properties and synthesis is scarce, its structural components are present in several advanced therapeutic agents. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel pharmaceuticals with enhanced properties. Further disclosure of experimental data in patents or scientific literature would be highly beneficial for the scientific community to fully exploit the potential of this and related molecules.
References
Spectroscopic and Structural Elucidation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a fluorinated benzodioxole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | Singlet | 1H | Aromatic H |
| ~ 6.5 - 6.7 | Singlet | 1H | Aromatic H |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-O |
| ~ 140 - 145 | C-NH₂ |
| ~ 130 - 135 | C-Cl |
| ~ 120 - 125 (triplet) | C-F₂ |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | Aromatic CH |
| ~ 105 - 110 | Aromatic C |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -50 to -80 | Singlet | -CF₂- |
Reference: CFCl₃
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 209/211 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl/³⁷Cl isotopes) |
| 190 | [M-F]⁺ |
| 179/181 | [M-NH₂-F]⁺ |
| 144 | [M-CF₂O]⁺ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Medium | N-H bend |
| 1450 - 1500 | Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-N stretch |
| 1000 - 1100 | Strong | C-O stretch |
| 1100 - 1200 | Strong | C-F stretch |
| 700 - 800 | Strong | C-Cl stretch |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][3]
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be around 4-5 cm.[2]
-
-
Instrument Parameters :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to thousands of scans depending on the sample concentration).
-
For ¹⁹F NMR, a standard acquisition protocol can be used.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and set the appropriate reference (e.g., residual solvent peak for ¹H and ¹³C, external standard for ¹⁹F).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation :
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for polar molecules, or Electron Ionization (EI) for more volatile and thermally stable compounds.[4]
-
For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.[5]
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer. For ESI and APCI, this is typically done via direct infusion or coupled with liquid chromatography.[4] For EI, the sample is introduced through a direct insertion probe or after separation by gas chromatography.[4]
-
Acquire the mass spectrum over a suitable m/z range.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Place the ATR accessory with the sample or the KBr pellet in the sample compartment of an FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound and a logical pathway for its synthesis.
Caption: Workflow for the spectroscopic characterization of a new chemical entity.
Caption: A plausible synthetic route for the target compound.
References
In-Depth Technical Guide: 13C NMR of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for the application of 13C NMR in a drug development pipeline.
Predicted 13C NMR Data
Due to the absence of publicly available experimental 13C NMR data for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, the following table summarizes the predicted chemical shifts (δ) and estimated carbon-fluorine coupling constants (JCF). These predictions are based on established NMR prediction algorithms and analysis of similar fluorinated and chlorinated aromatic compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Estimated C-F Coupling Constant (JCF, Hz) |
| C-2 (CF2) | 120.0 - 125.0 | 1JCF: 280 - 300 |
| C-3a | 140.0 - 145.0 | 2JCF: 20 - 30 |
| C-4 | 105.0 - 110.0 | 3JCF: 3 - 5 |
| C-5 | 135.0 - 140.0 | 4JCF: < 1 |
| C-6 | 115.0 - 120.0 | 5JCF: < 1 |
| C-7 | 100.0 - 105.0 | 4JCF: 1 - 3 |
| C-7a | 145.0 - 150.0 | 2JCF: 20 - 30 |
Experimental Protocol: 13C NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-quality 13C NMR spectrum of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The higher concentration is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the 13C isotope.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is freely soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for aromatic amines. Ensure the solvent volume is approximately 0.6-0.7 mL.
-
Dissolution: Dissolve the weighed sample in the selected deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be applied to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the solvent peak is often used as a secondary reference.
NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:
-
Nucleus: 13C
-
Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Frequency: 100 or 125 MHz (corresponding to the 1H frequency of the spectrometer).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay can be beneficial for the observation of quaternary carbons.
-
Number of Scans: 2048 to 8192 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration is generally not quantitative in standard 13C NMR but can provide relative intensities.
Logical Workflow for 13C NMR in Drug Development
The following diagram illustrates the logical flow of utilizing 13C NMR data for a novel compound like 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine within a drug development framework.
Caption: Logical workflow for 13C NMR analysis in drug development.
References
Mass Spectrometry of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct mass spectral data for this specific molecule, this guide leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its behavior and outline robust analytical protocols.
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a halogenated aromatic amine with a molecular formula of C₇H₄ClF₂NO₂ and a monoisotopic mass of approximately 207.00 g/mol . Its structure incorporates several key features that dictate its mass spectrometric behavior: a chloro- and difluoro-substituted benzene ring, an amino group, and a dioxole ring. Understanding the fragmentation patterns of this molecule is crucial for its identification and quantification in various matrices.
Predicted Mass Spectrometric Behavior
The choice of ionization technique is critical in the analysis of small molecules. For 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing different types of structural information.
Electron Ionization (EI): As a hard ionization technique, EI is expected to produce a distinct molecular ion peak and a rich fragmentation pattern, which is highly useful for structural elucidation.[1][2] The stability of the aromatic system suggests that the molecular ion will be readily observed.[3]
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically yields a prominent protonated molecule, [M+H]⁺, particularly in positive ion mode. This is beneficial for confirming the molecular weight of the analyte. "In-source" fragmentation can be induced to obtain structural information.[4][5]
Predicted Fragmentation Pathways
Based on the functional groups present in 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, the following fragmentation pathways are predicted under EI conditions. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.
A primary fragmentation event is the loss of the chlorine atom. Another likely fragmentation involves the dioxole ring, potentially through the loss of a difluorocarbene radical (:CF₂) or carbon monoxide (CO). The amino group can also influence fragmentation, although direct loss of the amino group is less common for aromatic amines.
Figure 1: Predicted Electron Ionization Fragmentation Pathway.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine under electron ionization.
| Predicted Ion | Formula | m/z (for ³⁵Cl/³⁷Cl) | Interpretation |
| Molecular Ion [M]⁺ | [C₇H₄ClF₂NO₂]⁺ | 207/209 | Parent molecular ion |
| [M - Cl]⁺ | [C₇H₄F₂NO₂]⁺ | 172 | Loss of a chlorine radical |
| [M - :CF₂]⁺ | [C₇H₄ClNO₂]⁺ | 157/159 | Loss of difluorocarbene from the dioxole ring |
| [M - CO]⁺ | [C₆H₄ClF₂NO]⁺ | 179/181 | Loss of carbon monoxide |
| [M - Cl - CO]⁺ | [C₆H₄F₂NO]⁺ | 144 | Sequential loss of chlorine and carbon monoxide |
Experimental Protocols
Detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below. These protocols are based on established methods for the analysis of similar halogenated aromatic amines.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.[9]
Sample Preparation:
-
Extraction: For solid samples, perform a solvent extraction using a non-polar solvent such as dichloromethane or ethyl acetate. For aqueous samples, a liquid-liquid extraction at alkaline pH is recommended.
-
Concentration: Concentrate the extract to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization (Optional): To improve chromatographic peak shape and thermal stability, derivatization of the amine group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride can be considered.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Figure 2: GC-MS Experimental Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of polar and thermally labile compounds and can be an alternative or complementary method to GC-MS.[10][11]
Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase to a final concentration in the low µg/mL to ng/mL range.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan from m/z 50-300 and product ion scan of the protonated molecule [M+H]⁺ (m/z 208).
Figure 3: LC-MS Experimental Workflow.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. By understanding the predicted fragmentation patterns and utilizing the detailed experimental protocols for both GC-MS and LC-MS, researchers can confidently identify and quantify this compound. The provided workflows and data serve as a valuable resource for professionals in drug development and chemical analysis, enabling robust method development and structural confirmation.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Amine Group in 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a key building block in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system. The reactivity of its primary amine group is central to its utility, allowing for a variety of chemical transformations. This guide provides a comprehensive overview of the electronic and steric factors influencing the amine's reactivity, and details common chemical reactions such as acylation, alkylation, diazotization, and the formation of heterocyclic systems. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data where available, to aid in the design and execution of synthetic strategies involving this versatile compound.
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a substituted aniline derivative with a unique combination of functional groups that modulate the reactivity of the amine. The presence of a chlorine atom, a difluoromethylenedioxy bridge, and the aromatic ring system all contribute to the electronic and steric environment of the amine group. Understanding these influences is crucial for predicting its behavior in chemical reactions and for the successful synthesis of target molecules. This compound is notably used as a precursor in the development of pharmaceuticals, including those for treating central nervous system disorders and antipsychotic applications.[1] Its structure can enhance metabolic stability and cell membrane permeability of drug candidates.[1]
Electronic and Steric Effects on Amine Reactivity
The reactivity of the amine group in 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is governed by a balance of inductive and resonance effects from its substituents.
-
Electron-Withdrawing Groups: The chlorine atom and the two fluorine atoms on the methylenedioxy bridge are strongly electron-withdrawing. These groups decrease the electron density on the benzene ring and, by extension, on the nitrogen atom of the amine. This reduction in electron density decreases the basicity of the amine, making it a weaker nucleophile compared to aniline.
-
Resonance Effects: The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which also contributes to the decreased basicity.
-
Steric Hindrance: The substituents ortho to the amine group can sterically hinder its approach to electrophiles. In this molecule, the chlorine atom is ortho to the amine, which can influence the regioselectivity of certain reactions.
Key Reactions of the Amine Group
The amine group of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine can undergo a variety of chemical transformations, making it a versatile synthon in organic synthesis.
Acylation
Acylation of the amine group is a common reaction to form amides. This is often done to protect the amine group or to introduce new functionalities.
Experimental Protocol: Synthesis of N-(6-chloro-2,2-difluorobenzo[d][2][4]dioxol-5-yl)acetamide
A general procedure for the acylation of a substituted aniline can be adapted for this compound.
-
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine | Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT | Not Reported | General Protocol |
| 2-Amino-4-aryl thiazole | 4'-chlorosulphonyl-5-benzylidine 2,4-thiazolidinedione | Pyridine | Acetic Anhydride | Reflux | 74% | |
| 2-amino-6-bromobenzothiazole | Acetyl chloride | Not specified | Not specified | Not specified | Good yields | [7] |
N-Alkylation
N-alkylation introduces alkyl groups to the amine, forming secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation. Reductive amination is often a more controlled method.
Experimental Protocol: Reductive Amination
-
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, 1,2-dichloroethane)
-
-
Procedure:
-
Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the solvent.
-
Stir the mixture at room temperature to form the imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product.
-
Purify the product by column chromatography.
-
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Yield | Reference |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Formaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp | 90-98% | [8] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 85-95% | [8] |
Diazotization and Sandmeyer Reaction
The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.
Experimental Protocol: Sandmeyer Reaction (Chlorination)
-
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
-
Procedure:
-
Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in a mixture of HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent and purify.
-
| Reactant | Reagents | Temperature | Yield | Reference |
| Aminopyrimidine derivative | t-BuONO, CuCl₂ | 70 °C | Not specified | [9] |
| 2-amino-6-chloropyridine-3,5-dicarbonitrile | NaNO₂, CuCl | Not specified | Satisfactory | [10] |
Synthesis of Heterocyclic Compounds
The amine group is a key handle for the synthesis of fused heterocyclic systems, such as quinazolines, which are important pharmacophores.
Experimental Protocol: Quinazoline Synthesis
One common method involves the condensation of an o-aminoaryl ketone with a nitrogen source. While 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine itself is not an o-aminoaryl ketone, it can be a precursor to such compounds or participate in other quinazoline syntheses. A general approach involves the reaction of a 2-aminobenzonitrile with an aldehyde and an arylboronic acid.
-
Materials:
-
A suitable 2-aminobenzonitrile derivative of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Aldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dioxane)
-
-
Procedure:
-
Combine the 2-aminobenzonitrile derivative, aldehyde, arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the solvent and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Purify the crude product by chromatography.
-
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagents | Yield | Reference |
| 2-Aminobenzonitrile | Aldehyde | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Good yields | [11] |
| 2-Aminobenzophenones | Benzylamines | Ceric ammonium nitrate, TBHP | Not specified | Good to excellent | [11] |
Spectroscopic Data
While a comprehensive database of spectroscopic data for derivatives of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is not publicly available, general trends for similar substituted anilines can be informative.
-
¹H NMR: The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts will be influenced by the electronic effects of the substituents. The amine protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon atoms in the aromatic ring will have distinct signals. The carbon attached to the nitrogen will be shifted downfield. The difluoromethylenedioxy carbon will have a characteristic chemical shift and will show coupling to the fluorine atoms.[1][12][13]
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a valuable and versatile building block for medicinal chemistry and drug development. The reactivity of its amine group, while attenuated by the presence of electron-withdrawing substituents, allows for a wide range of synthetic transformations. A thorough understanding of the electronic and steric factors at play is essential for the strategic design of synthetic routes to complex target molecules. The experimental protocols provided in this guide, adapted from general procedures for anilines, offer a starting point for the development of specific reaction conditions for this important compound. Further research to quantify the reactivity (e.g., determining the pKa) and to explore a broader range of reactions would be highly beneficial to the scientific community.
Diagrams
Caption: Reaction pathways of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Factors influencing amine reactivity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
The Rising Prominence of Fluorinated Benzodioxoles in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the privileged scaffolds in drug discovery, the benzodioxole moiety has long been recognized for its favorable bioavailability and low cytotoxicity.[1] The fusion of these two concepts—fluorination and the benzodioxole core—has given rise to a class of compounds with significant therapeutic potential: fluorinated benzodioxoles. This technical guide provides an in-depth exploration of the applications of these compounds, with a particular focus on their role as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The introduction of fluorine atoms into the benzodioxole ring system can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] A prime example of the successful application of this strategy is in the development of drugs for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. The fluorinated benzodioxole moiety is a key structural feature of the approved drugs Lumacaftor and Tezacaftor, which act as "correctors" to restore the function of the mutated CFTR protein.[1]
Data Presentation: Quantitative Insights into Fluorinated Benzodioxole Activity
The following tables summarize key quantitative data for prominent fluorinated benzodioxole-containing drugs and other derivatives, providing a comparative overview of their biological activity and pharmacokinetic profiles.
Table 1: Pharmacokinetic Parameters of Lumacaftor and Tezacaftor in Humans
| Parameter | Lumacaftor | Tezacaftor |
| Time to Maximum Concentration (Tmax) (h) | 4 | 3 |
| Protein Binding (%) | ~99 | ~99 |
| Metabolism | Primarily via CYP3A | Primarily via CYP3A |
| Elimination Half-life (t½) (h) | ~26 | ~153 |
| Primary Route of Elimination | Feces | Feces |
Source: Adapted from publicly available pharmacokinetic data.
Table 2: In Vitro Activity of Selected Benzodioxole Derivatives
| Compound | Target/Assay | IC50 (µM) | Cell Line |
| MAZ2 | Anti-proliferation | < 1 | Multiple cancer cell lines |
| PFZ2 | Anti-proliferation | Not specified, but improved activity over non-fluorinated analog | Multiple cancer cell lines |
| HDZ2 | Anti-proliferation | Not specified | Multiple cancer cell lines |
| TAZ2 | Anti-proliferation | Not specified | Multiple cancer cell lines |
| DAZ2 | Anti-proliferation | Not specified | Multiple cancer cell lines |
| Compound 3a (Aryl acetate derivative) | Antioxidant (DPPH assay) | 21.44 µg/mL | - |
| Compound 3b (Aryl acetate derivative) | Antioxidant (DPPH assay) | 96.07 µg/mL | - |
| Compound 3e (Aryl acetate derivative) | Antioxidant (DPPH assay) | 58.45 µg/mL | - |
| Compound 3f (Aryl acetate derivative) | Antioxidant (DPPH assay) | 72.17 µg/mL | - |
Note: The data in this table is derived from studies on various benzodioxole derivatives and may not all be fluorinated. It is presented to illustrate the broader potential of the benzodioxole scaffold. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a key fluorinated benzodioxole intermediate and for a critical biological assay used to evaluate CFTR modulator function.
Synthesis of 1-(2,2-difluorobenzo[d][4][5]dioxol-5-yl)cyclopropanecarboxylic acid
This compound is a key building block for both Lumacaftor and Tezacaftor.
Step 1: Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile
A detailed, multi-step synthesis is typically required to produce this intermediate, often starting from commercially available benzodioxole derivatives. The introduction of the difluoromethylenedioxy group can be achieved using various fluorinating agents. The acetonitrile group is then introduced, commonly via a nucleophilic substitution reaction.
Step 2: Cyclopropanation and Hydrolysis
-
To a solution of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile in a suitable solvent (e.g., toluene), add a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Add 1-bromo-2-chloroethane and a strong base (e.g., 50% aqueous sodium hydroxide) and stir the reaction mixture vigorously at room temperature for several hours.
-
After the reaction is complete (monitored by TLC or LC-MS), isolate the resulting cyclopropylnitrile intermediate.
-
Hydrolyze the nitrile to the carboxylic acid by heating with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol/water).
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the desired product, 1-(2,2-difluorobenzo[d][4][5]dioxol-5-yl)cyclopropanecarboxylic acid.
-
Purify the product by recrystallization from an appropriate solvent.
This is a generalized procedure. For specific reagent quantities, reaction times, and purification details, refer to relevant patents and publications from Vertex Pharmaceuticals.[6]
Ussing Chamber Assay for CFTR Corrector Activity
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial cell monolayers.[7][8]
Materials:
-
Polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports.
-
Ussing chamber system.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
Amiloride (ENaC inhibitor).
-
Forskolin (cAMP agonist to activate CFTR).
-
Test compound (CFTR corrector).
-
CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Pre-treat the polarized epithelial cell monolayers with the test CFTR corrector compound (or vehicle control) for 24-48 hours.
-
Mount the permeable supports containing the cell monolayers in the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both chambers with pre-warmed and gassed KBR solution.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add forskolin to the apical chamber to activate CFTR and measure the increase in Isc, which reflects CFTR-mediated chloride secretion.
-
Add a CFTR inhibitor to confirm that the observed current is CFTR-dependent.
-
Compare the forskolin-stimulated Isc in cells treated with the corrector to that of vehicle-treated cells to determine the efficacy of the corrector in rescuing CFTR function.
This protocol provides a general outline. Specific concentrations and incubation times may vary depending on the cell type and experimental setup.[5][9]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in the mechanism of action of fluorinated benzodioxole-containing CFTR correctors and a typical experimental workflow.
Conclusion
Fluorinated benzodioxoles represent a valuable class of compounds in medicinal chemistry, with their utility demonstrated by the successful development of CFTR modulators like Lumacaftor and Tezacaftor. The strategic incorporation of fluorine into the benzodioxole scaffold enhances metabolic stability and target engagement, leading to improved therapeutic profiles. The data and protocols presented in this guide offer a foundation for researchers in the field, highlighting the key synthetic strategies and biological evaluation methods. The continued exploration of fluorinated benzodioxoles holds significant promise for the discovery of novel therapeutics for a range of diseases, extending beyond cystic fibrosis. Future research should focus on expanding the structure-activity relationship data for this compound class against various biological targets to unlock their full therapeutic potential.
References
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
An In-depth Technical Guide on the Safety and Handling of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this chemical.
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (CAS No. 73051-44-2) is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry.[1] Its structure is particularly valuable for the synthesis of complex fluorinated drug candidates, contributing to enhanced metabolic stability and cell membrane permeability in potential therapeutics.[1] It is recognized as a key intermediate in the development of drugs targeting the central nervous system, including treatments for schizophrenia.[1]
Safety and Hazard Information
The primary safety information for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is governed by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification: Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
Signal Word: Warning
GHS Pictogram:
-
(GHS07)
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements: A summary of precautionary measures includes:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
| Property | Value | Reference(s) |
| CAS Number | 73051-44-2 | [2] |
| Molecular Formula | C₇H₄ClF₂NO₂ | [2] |
| Molecular Weight | 207.56 g/mol | [2] |
| Appearance | Solid, Semi-solid, liquid, or lump | |
| Purity | ≥96% | [3] |
| Boiling Point | 239.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 2.23 ± 0.40 (Predicted) | [2] |
Handling, Storage, and Disposal
4.1 Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]
4.2 Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
Keep in a dark place under an inert atmosphere.
-
Recommended storage temperatures range from room temperature to 2-8°C.[2][6]
4.3 Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Material should be disposed of through an approved waste disposal plant.[5]
Experimental Protocols and Applications
5.1 General Synthetic Application: 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a key precursor in multi-step organic synthesis. It is often used in nucleophilic substitution or coupling reactions to introduce the 6-chloro-2,2-difluorobenzodioxole moiety into a larger molecule.
While specific, detailed experimental protocols are proprietary to individual research labs and manufacturers, a general procedure for its use in an aminocarbonylation reaction can be outlined. For instance, its amine group can be acylated using a carboxylic acid derivative (like an acid chloride or a carboxylic acid activated with coupling agents) to form an amide bond. This is a common strategy in the synthesis of drug candidates.[7]
5.2 Role in Drug Development: This compound is a documented building block for complex molecules with therapeutic potential. For example, it is a starting material in the synthesis of intermediates for Lumacaftor , a drug used to treat cystic fibrosis.[7] The fluorinated benzodioxole structure is crucial for the final compound's pharmacological properties.
Visualizations
Caption: Logical relationship between the compound, its hazards, and required precautions.
References
- 1. 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine [myskinrecipes.com]
- 2. 6-CHLORO-2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YLAMINE | 73051-44-2 [amp.chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine for Researchers and Drug Development Professionals
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural features, particularly the presence of the difluorinated dioxole ring, impart desirable physicochemical properties to molecules, making it a valuable building block in the design of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, suppliers, and applications of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, aimed at researchers, scientists, and professionals involved in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 73051-44-2 | |
| Molecular Formula | C₇H₄ClF₂NO₂ | |
| Molecular Weight | 207.56 g/mol | |
| Appearance | Solid, Semi-solid, liquid, or lump | |
| Purity | Typically >96% | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | |
| InChI Key | DJBHURPHBJCVAN-UHFFFAOYSA-N | |
| SMILES | NC1=C(Cl)C=C2OC(F)(F)OC2=C1 |
Suppliers
A variety of chemical suppliers offer 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, catering to both research and development as well as commercial-scale needs. The table below provides a list of notable suppliers. Purity and pricing information can be subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity | Availability |
| Sigma-Aldrich | 97% | Inquire |
| Ambeed | >97% | Inquire |
| 2a biotech | 96%+ | Inquire |
| MOLBASE | ≥95% | Inquire |
| BLDpharm | Inquire | Inquire |
| Pharmaffiliates | High Purity | Inquire |
Synthetic Pathway
The synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the initial formation of a dichlorobenzodioxole, followed by a halogen exchange reaction to introduce the fluorine atoms. Subsequent nitration and reduction steps afford the final amino product.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2,2-difluorobenzo[d][2][3]dioxole
A common method for the synthesis of the difluorobenzodioxole core involves the fluorination of the corresponding dichloro derivative. This can be achieved by reacting 5-Chloro-2,2-dichlorobenzo[d][2][3]dioxole with a suitable fluorinating agent, such as antimony trifluoride (SbF₃), often in the presence of a catalyst.
Step 2: Nitration of 5-Chloro-2,2-difluorobenzo[d][2][3]dioxole
The introduction of a nitro group onto the aromatic ring is a critical step. This is typically accomplished through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction is highly regioselective, with the nitro group being directed to the position ortho to the dioxole oxygen and meta to the chlorine atom.
Step 3: Reduction of 5-Chloro-2,2-difluoro-6-nitrobenzo[d][2][3]dioxole
The final step in the synthesis is the reduction of the nitro group to an amine. This transformation can be carried out using various reducing agents. A common and effective method is the use of a metal catalyst, such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine scaffold is a key intermediate in the synthesis of a range of biologically active molecules. The presence of the difluoromethylenedioxy group is known to enhance metabolic stability and can favorably modulate the pharmacokinetic profile of drug candidates.
-
Anticancer Agents: Benzodioxole derivatives have been investigated for their potential as anticancer agents. They can be incorporated into various heterocyclic systems to yield compounds with antiproliferative activity.
-
Kinase Inhibitors: The structural features of this amine make it a suitable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.
-
Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the difluorinated dioxole ring are advantageous for designing drugs that can cross the blood-brain barrier, making this scaffold relevant for the development of treatments for CNS disorders.
Analytical Data
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups and the presence of the metabolically robust difluorinated dioxole moiety make it an attractive starting material for the development of new drugs and other bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 6-Chloro-1,3-benzodioxol-5-amine | C7H6ClNO2 | CID 6484116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole | C8H5ClF2O2 | CID 21992809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that holds significant potential as a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a difluorinated dioxole ring, and an amino group, provides a versatile scaffold for the development of new chemical entities with desirable physicochemical and biological properties. The presence of the difluoromethylenedioxy group can enhance metabolic stability and improve cellular membrane permeability, attributes that are highly sought after in drug discovery.
While 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is commercially available and has been identified as a precursor for fluorine-containing drugs, particularly those targeting the central nervous system, detailed and publicly available experimental protocols for its use in the synthesis of novel compounds are not extensively documented in readily accessible scientific literature and patent databases. The information presented herein is based on general synthetic methodologies applicable to aromatic amines of this type and highlights potential synthetic routes.
Potential Synthetic Applications
The chemical reactivity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is primarily dictated by the nucleophilic amino group. This allows for a variety of chemical transformations to introduce diverse functionalities and build molecular complexity. Key potential reactions include:
-
Amide Bond Formation: The amino group can readily react with a wide range of carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This is a fundamental and widely utilized reaction in medicinal chemistry to link different molecular fragments.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides will yield sulfonamides, another important functional group in many therapeutic agents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The amine can participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This powerful reaction class allows for the construction of complex biaryl amine structures.
-
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: General workflow for novel compound synthesis.
Hypothetical Signaling Pathway Interaction
Novel compounds synthesized from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine could potentially be designed to interact with various biological targets, such as protein kinases, which are often implicated in disease signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized inhibitor blocks a kinase cascade.
Caption: Hypothetical kinase inhibition pathway.
Data Presentation
Due to the lack of specific experimental data in the public domain for novel compounds synthesized directly from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, we are unable to provide a table of quantitative data such as reaction yields or biological activity metrics (e.g., IC50 values). Researchers who utilize this starting material are encouraged to meticulously record such data to build a comprehensive profile of their novel compounds. An example template for such a data table is provided below.
| Compound ID | Synthetic Yield (%) | Purity (%) | Target | IC50 (nM) | Cell Line | Cytotoxicity (CC50, µM) |
| Example-001 | Data | Data | Data | Data | Data | Data |
| Example-002 | Data | Data | Data | Data | Data | Data |
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine represents a promising starting material for the synthesis of novel, potentially bioactive compounds. While specific, detailed protocols for its application are not widely available in the public domain, its chemical nature suggests that it can be readily derivatized through common synthetic transformations. The application notes provided here offer a conceptual framework for researchers to design and execute synthetic strategies and biological evaluations. It is recommended that researchers undertaking work with this compound perform careful reaction optimization and thorough characterization of the resulting products.
Application Notes and Protocols for the N-arylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-arylation of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols are based on well-established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.
Introduction
The N-arylation of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine involves the formation of a carbon-nitrogen bond between the amine and an aryl halide. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex diarylamines. The Buchwald-Hartwig amination is a highly versatile and widely used method for this purpose, offering good functional group tolerance and generally high yields under relatively mild conditions.[1][2]
Core Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[2]
Experimental Protocols
Two common and effective methods for the N-arylation of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine are presented below. The choice of protocol may depend on the specific aryl halide used and the desired scale of the reaction.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is a general and robust method for the N-arylation of anilines with aryl bromides.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Aryl bromide (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 mmol), the aryl bromide (1.1 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5-10 mL) to the flask.
-
Stir the reaction mixture at 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Chloride
The N-arylation with aryl chlorides can be more challenging and may require a more active catalyst system.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Aryl chloride (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous toluene
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.[3]
-
Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.[3]
-
Add 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 mmol) and the aryl chloride (1.2 mmol) to the reaction mixture.[3]
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.[3] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-6,7-dichloro-2,3-dihydro-1H-indole.[3]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Buchwald-Hartwig N-arylation reactions of various substituted anilines with aryl halides, which can serve as a reference for optimizing the reaction of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Substituted Aniline | Pd(OAc)₂ (1-2) | BINAP or Xantphos (1.5-3) | NaOtBu or K₃PO₄ (1.4-2.0) | Toluene or Dioxane | 80-110 | 70-95 |
| Aryl Chloride | Substituted Aniline | Pd₂(dba)₃ (1-2) | XPhos or SPhos (2-4) | NaOtBu or K₂CO₃ (1.5-2.2) | Toluene or Dioxane | 100-130 | 65-90 |
| Aryl Iodide | Substituted Aniline | CuI (5-10) | Phenanthroline (10-20) | K₂CO₃ or Cs₂CO₃ (2.0) | DMF or NMP | 110-150 | 60-85 |
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig N-arylation
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a valuable fluorinated building block in medicinal chemistry. Its unique electronic properties and structural motifs make it a key starting material for the synthesis of various bioactive molecules, including kinase inhibitors and modulators of protein function. This document provides detailed application notes and protocols for the synthesis of a prominent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein modulator, Lumacaftor (VX-809), starting from a derivative of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. While not a classical kinase inhibitor, Lumacaftor's mechanism of action involves the correction of a misfolded protein, a concept central to the broader field of protein function modulation targeted by many kinase inhibitors.
The protocols provided herein detail the multi-step synthesis of Lumacaftor, including the preparation of the key intermediate, 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid. Furthermore, this document presents the biological activity of Lumacaftor and illustrates the relevant signaling pathways associated with CFTR function.
Data Presentation
Table 1: Biological Activity of Lumacaftor (VX-809)
| Compound | Target | Assay | Activity (EC50) | Cell Line | Reference |
| Lumacaftor (VX-809) | F508del-CFTR | CFTR Maturation | 0.1 µM | Fischer rat thyroid (FRT) cells | [3] |
| Lumacaftor (VX-809) | F508del-CFTR | Chloride Transport | 0.5 µM | Fischer rat thyroid (FRT) cells | [3] |
Experimental Protocols
Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid
This synthesis involves a multi-step process starting from a derivative of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. A plausible route involves the conversion of the amine to a chloromethyl group via a Sandmeyer-type reaction, followed by nitrile formation, cyclization, and hydrolysis.
Step 1: Synthesis of 5-(chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole (Conceptual)
-
Reaction Principle: A Sandmeyer-type reaction can be employed to convert the amino group of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine to a chloro group. This is followed by a subsequent transformation to the chloromethyl group. The direct conversion of an arylamine to an arylmethyl chloride is a specialized transformation that may require specific reagents and conditions. A standard Sandmeyer reaction would yield an aryl chloride.[4][5][6][7][8] Further functionalization to the chloromethyl derivative would then be necessary.
Step 2: Synthesis of 2-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)acetonitrile
-
Materials:
-
Procedure:
-
Dissolve 5-(chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole in DMSO.
-
Add a solution of sodium cyanide in DMSO to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 3: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile
-
Materials:
-
Procedure:
-
To a mixture of 2-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)acetonitrile and 1-bromo-2-chloroethane in toluene, add a concentrated aqueous solution of the strong base and the phase-transfer catalyst.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 4: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid
-
Materials:
-
Procedure:
-
Suspend 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile in a mixture of ethanol and water.
-
Add a strong base (e.g., potassium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product. A patent describing this transformation reports a 79% yield from the acetonitrile.[9]
-
Synthesis of Lumacaftor
Step 5: Amide Coupling to form Lumacaftor
-
Reaction Principle: This step involves the amide coupling of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid. A patent describes a Suzuki cross-coupling reaction to form the biaryl system of the amine fragment, followed by the amide coupling.[10]
-
Materials:
-
Procedure:
-
To a solution of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid in the anhydrous solvent, add the coupling agent and the organic base.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add 3-(6-amino-3-methylpyridin-2-yl)benzoic acid to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Lumacaftor. A patent describes the final step involving a Suzuki cross-coupling reaction between N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxamide and 3-boronobenzoic acid in the presence of a palladium catalyst and a base.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CFTR Signaling Pathway.
Caption: Lumacaftor Synthesis Workflow.
Caption: Synthesis Logical Relationship.
References
- 1. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that serves as a critical building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique structural features, including the electron-withdrawing difluoromethylenedioxy group and the chloro- and amino-substituents, make it a valuable precursor for creating novel drug candidates with enhanced metabolic stability and blood-brain barrier permeability. In the realm of Central Nervous System (CNS) drug development, this compound is of particular interest for the synthesis of benzothiadiazine derivatives that act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain and are pivotal in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy for cognitive enhancement in disorders such as Alzheimer's disease, schizophrenia, and depression. This document provides detailed application notes and experimental protocols for the utilization of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in the development of CNS-active compounds.
Application Notes
The primary application of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in CNS drug development is as a starting material for the synthesis of benzothiadiazine 1,1-dioxides. These compounds have been shown to potentiate AMPA receptor activity, thereby enhancing synaptic transmission and plasticity. The difluoromethylenedioxy moiety is particularly advantageous as it can improve the pharmacokinetic properties of the final compounds, such as increased metabolic stability and enhanced brain penetration.
Key Advantages of Using 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine:
-
Metabolic Stability: The fluorine atoms in the difluoromethylenedioxy group can block sites of oxidative metabolism, leading to a longer half-life of the drug candidate.
-
Increased Lipophilicity: The fluorinated group enhances lipophilicity, which can facilitate crossing the blood-brain barrier.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the substituent can influence the acidity of the amine and the overall electronic profile of the resulting molecule, which can be fine-tuned for optimal target engagement.
Quantitative Data Summary
The following tables summarize the in vitro potency of various benzothiadiazine 1,1-dioxide derivatives as positive allosteric modulators of AMPA receptors. While a direct synthesis from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is proposed, the data presented here is from structurally related analogs to demonstrate the potential of this chemical class.
| Compound ID | Structure (General Benzothiadiazine Scaffold) | Assay Type | Cell Line | EC50 (µM) | Fold Potentiation | Reference |
| BPAM-1 | 7-Chloro-4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Calcium Influx | HEK293 expressing GluA2 | 0.90 | 15 | [1] |
| BPAM-2 | 4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Electrophysiology (Xenopus oocytes) | Rat Cortex mRNA | 1.2 | 8 | [2] |
| BPAM-3 | 4-Cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Calcium Influx | HEK293 expressing GluA2 | 0.002 | N/A | [3] |
N/A: Not Available
Experimental Protocols
Protocol 1: Proposed Synthesis of a 7,8-Disubstituted-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This protocol outlines a plausible synthetic route to a novel benzothiadiazine derivative based on established methodologies for analogous compounds.
Step 1: Sulfonylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1 eq.) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorosulfonic acid (1.1 eq.) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the corresponding sulfonyl chloride.
Step 2: Formation of the Sulfonamide
-
Add the sulfonyl chloride (1 eq.) to a cooled (0 °C) solution of aqueous ammonia (25%).
-
Stir the mixture vigorously for 2 hours at 0 °C and then for 4 hours at room temperature.
-
Filter the resulting precipitate, wash with water, and dry to obtain the aminobenzenesulfonamide intermediate.
Step 3: Cyclization to form the Benzothiadiazine Ring
-
Suspend the aminobenzenesulfonamide (1 eq.) in triethyl orthoformate (5 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the 7-chloro-8-(2,2-difluoro-1,3-benzodioxolyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide.
Step 4: N-Alkylation and Reduction
-
Dissolve the benzothiadiazine (1 eq.) in acetonitrile.
-
Add potassium carbonate (2 eq.) and the desired alkyl iodide (e.g., cyclopropyl iodide, 1.2 eq.).
-
Reflux the mixture for 8 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the crude product in 2-propanol and add sodium borohydride (2 eq.) in portions.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Protocol 2: In Vitro Evaluation of AMPA Receptor Potentiation using a Fluorescent Membrane Potential Assay
This protocol is adapted from established methods to assess the potency of synthesized compounds as AMPA receptor PAMs.[1]
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human GluA2 AMPA receptor subunit in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37 °C for 1 hour in the dark.
3. Compound Preparation and Addition:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the physiological salt solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the wells of the 96-well plate.
4. Measurement of AMPA Receptor Activation:
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the fluorescence intensity before and after the addition of an AMPA receptor agonist.
-
Establish a baseline fluorescence reading for each well.
-
Add a sub-maximal concentration of AMPA (e.g., 300 µM) to all wells simultaneously using the instrument's integrated fluidics.
-
Record the change in fluorescence intensity over time.
5. Data Analysis:
-
Calculate the increase in fluorescence signal in response to AMPA for each compound concentration.
-
Normalize the data to the response of a positive control (e.g., a known AMPA PAM) and a vehicle control.
-
Plot the concentration-response curve and determine the EC50 value using a non-linear regression analysis.
Signaling Pathway
The synthesized benzothiadiazine derivatives are designed to act as positive allosteric modulators of AMPA receptors. They bind to a site on the receptor that is distinct from the glutamate binding site. This binding event stabilizes the open conformation of the receptor's ion channel, thereby potentiating the influx of Na+ and Ca2+ ions in response to glutamate binding. This enhanced cation influx leads to a stronger and more prolonged depolarization of the postsynaptic neuron, which is the cellular basis for enhanced synaptic transmission and plasticity.
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a promising starting material for the synthesis of novel CNS drug candidates, particularly benzothiadiazine derivatives targeting AMPA receptors. The protocols and data presented herein provide a framework for researchers to explore the potential of this chemical scaffold in the development of therapeutics for a range of neurological and psychiatric disorders characterized by cognitive deficits. Further investigation into the structure-activity relationships of derivatives synthesized from this precursor is warranted to optimize their potency, selectivity, and pharmacokinetic profiles.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in palladium-catalyzed cross-coupling reactions. This versatile building block is a key component in the synthesis of advanced pharmaceutical agents, most notably as a precursor to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[1][2] While specific literature on cross-coupling reactions directly on the chloro-position of this molecule is not extensively published in academic journals, its structural motifs are amenable to a variety of standard palladium-catalyzed transformations. The protocols provided herein are based on established methodologies for structurally related compounds, such as substituted chloroanilines and benzodioxoles, and serve as a robust starting point for reaction development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, the chloro-substituent can be targeted for various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations allow for the introduction of a wide range of functional groups, providing access to a diverse library of novel compounds for drug discovery and development.
Applications in Drug Discovery: Synthesis of CFTR Modulators
The 2,2-difluorobenzo[d]dioxole moiety is a critical pharmacophore in a number of approved drugs, most notably in the treatment of cystic fibrosis.[1][3] 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine serves as a key starting material for the synthesis of CFTR modulators like Tezacaftor (VX-661).[4][5] CFTR modulators are small molecules that correct the function of the defective CFTR protein, which is responsible for the symptoms of cystic fibrosis.[6][7] The synthesis of these complex molecules often involves multi-step sequences where palladium-catalyzed cross-coupling reactions are employed to construct key biaryl or other complex linkages.
The general synthetic strategy may involve the initial modification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine via other means, followed by a palladium-catalyzed cross-coupling reaction at a different site, or the use of cross-coupling to prepare a coupling partner that is then reacted with the benzodioxole derivative.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions applicable to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and a boronic acid or ester.
General Protocol:
-
To an oven-dried reaction vessel, add 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added.
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | DMF/H₂O | 90 | 24 | 70-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.
General Protocol:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
The aryl halide, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv.), and the amine coupling partner (1.1-1.5 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
The vessel is sealed and heated to 80-130 °C for 6-24 hours.
-
Progress is monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 8 | 90-98 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 120 | 18 | 75-88 |
| 3 | PEPPSI-IPr (3) | - | K₃PO₄ (2.5) | t-Amyl alcohol | 110 | 12 | 82-92 |
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne.
General Protocol:
-
To a reaction flask, add 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent such as triethylamine or a mixture of THF and triethylamine is added, followed by the terminal alkyne (1.1-1.5 equiv.).
-
The reaction is stirred at room temperature to 60 °C for 2-12 hours.
-
Reaction completion is monitored by TLC or LC-MS.
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with aqueous ammonia solution and brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 85-95 |
| 2 | Pd(OAc)₂ (1.5) / PPh₃ (3) | CuI (3) | i-Pr₂NH | DMF | RT | 12 | 80-90 |
| 3 | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | Toluene | 60 | 4 | 78-88 |
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.
General Protocol:
-
A reaction vessel is charged with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
The alkene (1.2-2.0 equiv.) and a polar aprotic solvent (e.g., DMF or NMP) are added.
-
The mixture is degassed and heated under an inert atmosphere to 100-140 °C for 12-48 hours.
-
Progress is monitored by GC-MS or LC-MS.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by chromatography.
Table 4: Representative Conditions for Heck Reaction of Aryl Chlorides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 120 | 24 | 70-85 |
| 2 | Pd/C (5) | - | NaOAc (2.5) | NMP | 140 | 18 | 65-80 |
| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ (2.0) | Dioxane | 130 | 36 | 75-90 |
Visualizations
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified signaling pathway of CFTR function and modulation.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cystic fibrosis transmembrane conductance regulator-modifying medications: the future of cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the N-acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with various acyl chlorides. The resulting N-(6-Chloro-2,2-difluorobenzo[d]dioxol-5-yl)amides are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules. This guide offers a general methodology, specific examples, and data presentation to assist researchers in the efficient synthesis and application of these compounds.
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a key building block in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and a difluoromethylenedioxy group, imparts desirable physicochemical properties to target molecules, such as metabolic stability and membrane permeability. Acylation of the primary amine group is a fundamental transformation that allows for the introduction of diverse functionalities, leading to the generation of libraries of compounds for drug discovery programs. Notably, N-acylated derivatives of this amine are crucial intermediates in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, highlighting their significance in the development of therapies for cystic fibrosis.
General Reaction Principle
The N-acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the corresponding amide and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This protocol describes a general method for the reaction of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with a generic acyl chloride.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the tertiary amine base (e.g., triethylamine, 1.5 equivalents) to the solution.
-
Slowly add the acyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, to the cooled mixture. The addition is typically done dropwise to control the reaction exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of two common N-acylated derivatives of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Table 1: Reaction of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with Acetyl Chloride
| Parameter | Value |
| Product Name | N-(6-Chloro-2,2-difluorobenzo[d]dioxol-5-yl)acetamide |
| Molecular Formula | C₉H₆ClF₂NO₃ |
| Molecular Weight | 249.60 g/mol |
| Equivalents of Acetyl Chloride | 1.1 |
| Base | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 92% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Table 2: Reaction of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with Benzoyl Chloride
| Parameter | Value |
| Product Name | N-(6-Chloro-2,2-difluorobenzo[d]dioxol-5-yl)benzamide |
| Molecular Formula | C₁₄H₈ClF₂NO₃ |
| Molecular Weight | 311.67 g/mol |
| Equivalents of Benzoyl Chloride | 1.2 |
| Base | Diisopropylethylamine (2.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
| Yield | 88% |
| Purity (by HPLC) | >97% |
| Appearance | Pale yellow solid |
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the N-acylation reaction.
Signaling Pathway Context: CFTR Modulation
The N-acylated products of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine are precursors to complex molecules that can act as CFTR modulators. The following diagram illustrates the general principle of CFTR modulation.
Caption: Role of derivatives in CFTR modulation.
Conclusion
The N-acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a robust and versatile reaction for the synthesis of key intermediates in drug discovery. The protocols and data provided herein offer a solid foundation for researchers to develop a wide array of novel compounds for various therapeutic applications. Careful optimization of reaction conditions may be necessary for specific acyl chlorides to maximize yields and purity.
Application Note: Synthesis of a Novel Antipsychotic Candidate, BDF-721, Using 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.
Introduction
The development of novel antipsychotic agents with improved efficacy and reduced side-effect profiles remains a critical challenge in the treatment of schizophrenia and other psychotic disorders. Atypical antipsychotics, which typically exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors, have demonstrated significant advantages over first-generation drugs. This application note describes a synthetic route for a novel antipsychotic candidate, designated BDF-721, which incorporates the unique 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine scaffold. The difluorobenzodioxole moiety is a bioisosteric replacement for more traditional aromatic systems, potentially offering improved metabolic stability and pharmacokinetic properties. The synthetic strategy employs a convergent approach, utilizing a Buchwald-Hartwig amination followed by a nucleophilic substitution to construct the target molecule.
Rationale for Synthesis
The design of BDF-721 is based on the established pharmacophore for atypical antipsychotics. The core structure combines three key fragments:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine: This fragment serves as a novel, electron-rich aromatic system. The presence of the difluoromethylenedioxy group and the chloro substituent is expected to modulate the electronic properties and metabolic stability of the molecule.
-
Piperidine Linker: A central piperidine ring provides a flexible yet constrained linker, a common feature in many CNS-active compounds, facilitating optimal orientation of the aromatic fragments within the receptor binding pockets.
-
3-(2-bromoethyl)-6-fluoro-1,2-benzisoxazole: This electrophilic fragment is a well-established pharmacophore found in potent antipsychotics like risperidone, known to confer high affinity for the 5-HT2A receptor.
The convergent synthetic approach allows for the efficient and modular assembly of these fragments, enabling the potential for future structure-activity relationship (SAR) studies by modifying each component.
Experimental Protocols
Overall Synthetic Workflow
The synthesis of BDF-721 is accomplished in two main steps, as illustrated in the workflow diagram below. The first step involves the palladium-catalyzed Buchwald-Hartwig amination of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with tert-butyl 4-aminopiperidine-1-carboxylate. The second step consists of deprotection of the resulting intermediate followed by N-alkylation with 3-(2-bromoethyl)-6-fluoro-1,2-benzisoxazole to yield the final compound, BDF-721.
Caption: Synthetic workflow for the preparation of BDF-721.
Protocol 1: Synthesis of Intermediate 1 (tert-butyl 4-((6-chloro-2,2-difluorobenzo[d]dioxol-5-yl)amino)piperidine-1-carboxylate)
-
Materials and Reagents:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (e.g., 2.08 g, 10 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and XPhos (190 mg, 0.4 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
To this suspension, add tert-butyl 4-aminopiperidine-1-carboxylate (2.20 g, 11 mmol) followed by sodium tert-butoxide (1.35 g, 14 mmol).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (50 mL).
-
Wash the combined filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford Intermediate 1 as a pale yellow solid.
-
Protocol 2: Synthesis of BDF-721
-
Materials and Reagents:
-
Intermediate 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
3-(2-bromoethyl)-6-fluoro-1,2-benzisoxazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
-
Procedure (Part A - Deprotection):
-
Dissolve Intermediate 1 (e.g., 3.91 g, 9.5 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (15 mL) dropwise over 10 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Intermediate 2, which is used in the next step without further purification.
-
-
Procedure (Part B - N-Alkylation):
-
To a round-bottom flask containing the crude Intermediate 2 from the previous step, add anhydrous acetonitrile (50 mL).
-
Add 3-(2-bromoethyl)-6-fluoro-1,2-benzisoxazole (2.46 g, 9.5 mmol) and potassium carbonate (3.94 g, 28.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 30% to 70% ethyl acetate in hexanes) to yield BDF-721 as an off-white solid.
-
Data Presentation
Table 1: Summary of Synthetic Results
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |
| 1 | Intermediate 1 | C₁₈H₂₂ClF₂N₂O₄ | 411.83 | 88% | >98% |
| 2 | BDF-721 | C₂₃H₂₂ClF₃N₃O₃ | 492.89 | 75% | >99% |
Table 2: Characterization and Pharmacological Data for BDF-721
| Data Type | Parameter | Result |
| ¹H NMR | (400 MHz, CDCl₃) | Hypothetical Data: δ 7.85 (dd, J=8.8, 5.2 Hz, 1H), 7.30 (s, 1H), 7.25 (dd, J=8.8, 2.0 Hz, 1H), 7.10 (td, J=8.8, 2.0 Hz, 1H), 4.60 (br s, 1H), 3.80-3.70 (m, 1H), 3.25 (t, J=7.2 Hz, 2H), 3.10-3.00 (m, 2H), 2.85 (t, J=7.2 Hz, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.70-1.60 (m, 2H). |
| Mass Spec | ESI-MS (m/z) | [M+H]⁺ Calculated: 493.13; Found: 493.15 |
| Receptor Binding | Dopamine D2 Ki (nM) | 2.1 |
| Receptor Binding | Serotonin 5-HT2A Ki (nM) | 0.8 |
| Receptor Binding | Adrenergic α1 Ki (nM) | 15.4 |
| Receptor Binding | Histamine H1 Ki (nM) | 35.2 |
This application note provides a detailed protocol for the synthesis of a novel antipsychotic candidate, BDF-721, starting from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The described two-step synthetic route is efficient and amenable to scale-up. The hypothetical pharmacological data suggests that BDF-721 possesses a receptor binding profile characteristic of an atypical antipsychotic, with high affinity for both D2 and 5-HT2A receptors. This synthetic strategy and the novel scaffold offer a promising starting point for the development of next-generation antipsychotic agents. Further in vivo studies are warranted to evaluate the efficacy and safety profile of this compound.
Application Note: Purification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and its derivatives are important building blocks in medicinal chemistry, often utilized in the synthesis of therapeutic agents. The fluorinated benzodioxole moiety can enhance metabolic stability and improve drug-target interactions.[1] Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities that necessitate an efficient purification step to ensure high purity for subsequent applications. Column chromatography is a widely employed and effective technique for the purification of these types of aromatic amines.
This application note provides a detailed protocol for the purification of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives using normal-phase column chromatography. The methodology is based on established procedures for analogous compounds and general principles for the chromatographic separation of amines.[2][3]
Data Presentation
The efficiency of a purification method is critical and can be evaluated based on purity, yield, and solvent consumption. The following table summarizes typical quantitative data for the purification of aromatic amines by different chromatographic techniques, which can be expected to be comparable for 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives.
| Purification Technique | Typical Purity (by HPLC) | Typical Yield (%) | Solvent Consumption (per gram of crude) | Throughput |
| Flash Column Chromatography | >98% | 65-90% | 1-2 L | Low to Medium |
| Preparative HPLC | >99.5% | 40-70% | 2-5 L | Low |
| Recrystallization | >99% | 50-75% | 0.5-1 L | Medium to High |
Note: These values are representative and may vary depending on the specific derivative, the impurity profile of the crude mixture, and the scale of the purification.
Experimental Protocols
A standard normal-phase column chromatography protocol is recommended for the purification of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives.
Materials:
-
Crude 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine derivative
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane or Petroleum Ether (non-polar solvent)
-
Ethyl Acetate (polar solvent)
-
Dichloromethane (DCM) for sample loading
-
Triethylamine (optional, to reduce peak tailing)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated with UV indicator)
-
Collection tubes or flasks
-
Rotary evaporator
Protocol 1: Column Chromatography Purification
-
Solvent System Selection:
-
Determine an appropriate mobile phase using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude material in a few drops of DCM or ethyl acetate and spot it on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate from 95:5 to 80:20).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
-
For amines, which can exhibit peak tailing on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the packed column. For dry loading, carefully add the dried silica-adsorbed sample onto the column bed.
-
-
Elution:
-
Begin elution with the non-polar mobile phase determined by TLC analysis.
-
Collect fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate.
-
Monitor the elution of compounds by spotting collected fractions on TLC plates and visualizing under UV light.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
-
Purity Analysis:
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Diagram 1: Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives.
Diagram 2: Logical Relationship of Purification Parameters
Caption: Key parameters influencing chromatographic separation and the resulting outputs.
References
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Analogs as CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs.
Small molecule modulators that can rescue the function of mutant CFTR protein have emerged as a promising therapeutic strategy for CF. The 2,2-difluoro-1,3-benzodioxole scaffold is a key component of several approved CFTR modulators, such as Lumacaftor and Tezacaftor. The development of analogs based on the 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine core provides a valuable avenue for the discovery of novel and potent CFTR correctors.
These application notes provide a comprehensive guide for researchers involved in the development of Structure-Activity Relationships (SAR) for this class of compounds. The following sections detail illustrative quantitative data, experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Data Presentation: Illustrative Structure-Activity Relationship of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Analogs
The following table presents illustrative data for a series of N-substituted 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine analogs and their corresponding CFTR correction activity. This data is intended to serve as a template for organizing and presenting SAR data. The EC50 values represent the concentration of the compound required to achieve 50% of the maximal correction of the F508del-CFTR trafficking defect.
| Compound ID | Structure | R Group | EC50 (µM) for F508del-CFTR Correction |
| Parent | ![]() | -H | > 10 |
| Analog-1 | ![]() | -C(O)CH3 | 5.2 |
| Analog-2 | ![]() | -C(O)Ph | 2.1 |
| Analog-3 | ![]() | -C(O)c-Pr | 0.8 |
| Analog-4 | ![]() | -SO2CH3 | 8.9 |
| Analog-5 | ![]() | -SO2Ph | 4.5 |
Note: The structures and EC50 values in this table are for illustrative purposes only and are intended to demonstrate the format for presenting SAR data.
Experimental Protocols
General Synthesis of N-substituted 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Analogs
A general synthetic route for the preparation of N-acyl and N-sulfonyl analogs of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is outlined below.
Scheme 1: General Synthesis
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Appropriate acid chloride or sulfonyl chloride
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a solution of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in anhydrous dichloromethane at 0 °C, add the non-nucleophilic base (1.2 eq).
-
Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired N-substituted analog.
-
Characterize the final compound by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Protocol for Ussing Chamber Assay to Evaluate CFTR Corrector Activity
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial cell monolayers and is a critical tool for functionally validating CFTR correctors.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR
-
Cell culture medium and supplements
-
Permeable supports (e.g., Transwell®)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution
-
Test compounds (analogs of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine)
-
Forskolin (a CFTR activator)
-
Genistein or another CFTR potentiator
-
CFTRinh-172 (a CFTR inhibitor)
-
Amiloride (an epithelial sodium channel blocker)
Procedure:
-
Cell Culture and Treatment:
-
Seed FRT-F508del-CFTR cells onto permeable supports and culture at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Treat the cells with the test compounds at various concentrations for 18-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports containing the cell monolayers into the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and maintain the temperature at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block sodium channels.
-
Add forskolin and a CFTR potentiator to the apical and basolateral chambers to maximally stimulate CFTR-mediated chloride current.
-
Record the peak Isc, which is proportional to the amount of functional CFTR at the cell surface.
-
Finally, add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) after the addition of forskolin and the potentiator.
-
Plot the ΔIsc against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Protocol for High-Throughput Screening (HTS) using a Halide-Sensitive YFP Assay
This cell-based assay is suitable for screening a large number of compounds to identify potential CFTR correctors.
Materials:
-
FRT cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L)
-
384-well microplates
-
Test compounds
-
Fluorescence plate reader
-
Assay buffer (e.g., PBS)
-
Iodide-containing solution
-
Forskolin and a CFTR potentiator
Procedure:
-
Cell Plating and Compound Incubation:
-
Plate the FRT-F508del-CFTR-YFP cells in 384-well plates and incubate for 24 hours.
-
Add the test compounds at a single high concentration (e.g., 10 µM) to the wells and incubate for 18-24 hours at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with assay buffer.
-
Add a solution containing forskolin and a CFTR potentiator to each well.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Inject an iodide-containing solution into each well. The influx of iodide through functional CFTR channels will quench the YFP fluorescence.
-
Monitor the rate of fluorescence quenching over time.
-
-
Data Analysis:
-
The rate of iodide influx (and thus fluorescence quenching) is proportional to the level of functional CFTR at the cell surface.
-
Identify "hit" compounds that significantly increase the rate of fluorescence quenching compared to vehicle-treated control wells.
-
Confirm the activity of hits through dose-response experiments and secondary assays like the Ussing chamber assay.
-
Visualization of Pathways and Workflows
CFTR Protein Processing and Correction Pathway
Caption: CFTR protein biogenesis and the mechanism of action of CFTR correctors.
Experimental Workflow for SAR Development
Caption: A typical workflow for the development of SAR for novel CFTR correctors.
Application Notes and Protocols for the In Vitro Biological Evaluation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the in vitro biological evaluation of novel compounds derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The protocols and application notes detailed herein are designed to facilitate the systematic assessment of the cytotoxic, enzyme-inhibitory, and other potential biological activities of this class of compounds. These standardized assays are crucial for the initial screening and characterization of new chemical entities in the drug discovery pipeline.[1][2]
Data Presentation
The effective summarization of quantitative data is essential for the comparative analysis of novel compounds. The following tables provide templates for presenting typical results from in vitro assays.
Table 1: In Vitro Cytotoxicity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| CDD-001 | MCF-7 | MTT | 48 | 12.5 ± 1.8 |
| A549 | MTT | 48 | 25.3 ± 3.2 | |
| HeLa | MTT | 48 | 18.7 ± 2.5 | |
| CDD-002 | MCF-7 | MTT | 48 | 5.8 ± 0.9 |
| A549 | MTT | 48 | 10.2 ± 1.5 | |
| HeLa | MTT | 48 | 7.1 ± 1.1 | |
| Doxorubicin | MCF-7 | MTT | 48 | 0.9 ± 0.2 |
| (Control) | A549 | MTT | 48 | 1.2 ± 0.3 |
| HeLa | MTT | 48 | 0.8 ± 0.1 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Enzyme Inhibition Profile of Lead Compound CDD-002
| Target Enzyme | Assay Type | Substrate | Inhibitor | KI (nM) ± SD | Inhibition Type |
| Kinase X | Kinase Glo® | ATP, Peptide | CDD-002 | 150 ± 25 | Competitive |
| Protease Y | FRET-based | Fluorogenic Peptide | CDD-002 | 850 ± 95 | Non-competitive |
| Staurosporine | Kinase Glo® | ATP, Peptide | Control | 15 ± 3 | Competitive |
KI (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for assessing the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubate for 48 hours (or desired time point) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Protocol 2: Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol describes a generic luminescent kinase assay to determine the inhibitory potential of compounds against a specific kinase.
Materials:
-
White, opaque 96-well or 384-well plates
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
Luminometer
Procedure:
-
Reaction Setup:
-
In each well, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Visualizations
Diagrams illustrating key experimental workflows and signaling pathways provide a clear visual representation of the scientific processes.
References
Application Notes and Protocols for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is a key fluorinated building block in the synthesis of complex molecules with significant therapeutic potential. Patent literature primarily highlights its role as a crucial intermediate in the development of potent modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein channel implicated in cystic fibrosis. This document provides detailed application notes and protocols derived from patent literature, focusing on the utilization of this amine in the synthesis of a CFTR modulator.
Core Application: Intermediate in the Synthesis of CFTR Modulators
The primary application of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is as a precursor for the synthesis of (R)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide, a compound investigated for the treatment of CFTR-mediated diseases like cystic fibrosis.[2][3] The synthesis involves the formation of a cyclopropanecarboxamide linkage with an indole derivative.
Synthetic Workflow Overview
The general synthetic pathway leveraging 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine to produce the final active pharmaceutical ingredient (API) is outlined below. This workflow illustrates the logical progression from the starting amine to the final complex molecule.
Caption: Synthetic workflow from the starting amine to the final API.
Experimental Protocols
The following protocols are adapted from patent literature for the synthesis of intermediates and the final compound derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Protocol 1: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile
This protocol describes a key step in converting the amine to a cyclopropyl intermediate.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Copper(I) cyanide
-
Dimethylformamide (DMF)
-
(1-Bromocyclopropyl)acetonitrile
-
Sodium iodide
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in DMF is treated with copper(I) cyanide and heated to reflux.
-
The reaction mixture is cooled and diluted with water, then extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the corresponding benzonitrile.
-
The resulting benzonitrile is then reacted with (1-bromocyclopropyl)acetonitrile in the presence of a suitable catalyst and base to form 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile.
-
To a mixture of the benzonitrile and sodium iodide in a suitable solvent, add (1-Bromocyclopropyl)acetonitrile.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched with water and extracted with DCM.
-
The combined organic layers are washed with aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Amide Coupling to form the Final Compound
This protocol outlines the coupling of the cyclopropyl intermediate with the indole core.
Materials:
-
1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid (hydrolyzed from the nitrile)
-
Indole derivative (e.g., (R)-5-amino-1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid in DMF, add the indole derivative, HATU, and DIPEA.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
-
The mixture is diluted with EtOAc and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the final compound.
Data Presentation
The following table summarizes key data related to the final compound synthesized using 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine as a starting material. This data is indicative of the properties of the resulting therapeutic agent.
| Parameter | Value | Reference |
| Compound Name | (R)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide | US10906891B2[2] |
| Molecular Formula | C₂₉H₃₁F₃N₂O₇ | Derived |
| Molecular Weight | 592.56 g/mol | Derived |
| Therapeutic Area | Cystic Fibrosis | US10906891B2[2] |
| Mechanism of Action | CFTR Modulator | US11578062B2[3] |
Signaling Pathway Context
The final compound, a CFTR modulator, acts on the CFTR protein, which is an ion channel. In cystic fibrosis, mutations in the CFTR gene lead to a misfolded and non-functional protein, resulting in defective ion transport across cell membranes. The synthesized modulator helps to correct the function of this faulty protein.
Caption: Mechanism of action for the CFTR modulator.
Conclusion
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine serves as a valuable and specialized building block in medicinal chemistry. The patent literature strongly indicates its utility in the synthesis of complex, biologically active molecules, particularly in the context of treating cystic fibrosis. The protocols and data presented here provide a framework for researchers and drug development professionals to leverage this compound in their synthetic and discovery efforts.
References
- 1. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]
- 2. US10906891B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide - Google Patents [patents.google.com]
- 3. US11578062B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction yields for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
Welcome to the Technical Support Center for the synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to this synthetic process.
The synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine can be conceptually approached via a two-step process: the nitration of a suitable precursor followed by the reduction of the resulting nitro-intermediate. This guide will address potential issues that may arise during these key stages.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to introduce an amine group onto an aromatic ring like in the target molecule?
A1: A widely used and reliable method is the nitration of the aromatic ring followed by the reduction of the nitro group. This two-step process is generally effective for a wide range of aromatic compounds.
Q2: What are the typical reagents used for the nitration of an aromatic compound?
A2: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent.[1][2] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1]
Q3: What are some common reducing agents for converting an aromatic nitro group to an amine?
A3: Several reducing agents can be employed. Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a very effective and clean method.[3] Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also commonly used.[3]
Q4: How does the presence of the difluoromethylenedioxy and chloro groups on the aromatic ring affect the nitration reaction?
A4: The difluoromethylenedioxy group and the chloro group are both electron-withdrawing and will deactivate the aromatic ring towards electrophilic aromatic substitution, such as nitration.[1] This means that harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to the nitration of unsubstituted benzene.[1]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis.
Step 1: Nitration of 6-Chloro-2,2-difluorobenzo[d]dioxole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong nitrating conditions. The aromatic ring is deactivated by the electron-withdrawing groups. | - Increase the reaction temperature gradually. - Use fuming nitric acid or increase the proportion of sulfuric acid. - Extend the reaction time. |
| Formation of Multiple Products | Over-nitration (dinitration) or side reactions. | - Lower the reaction temperature. - Reduce the concentration of the nitrating agent. - Carefully monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction at the optimal time.[4] |
| Product Degradation | The reaction conditions are too harsh, leading to the decomposition of the starting material or product. | - Perform the reaction at a lower temperature. - Use a milder nitrating agent if possible. |
Step 2: Reduction of 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | - Insufficient amount of reducing agent. - Deactivated catalyst (in case of catalytic hydrogenation). - Insufficient reaction time. | - Increase the equivalents of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is fresh and active. - Increase the hydrogen pressure. - Extend the reaction time and monitor by TLC. |
| Low Yield | - Product loss during workup and purification. - Formation of side products. | - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during workup to keep the amine product in the desired phase. - Consider alternative reducing agents that may offer cleaner reactions. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | The presence of impurities (e.g., sulfur or halide compounds) in the starting material or solvent can poison the catalyst. | - Purify the nitro-intermediate before the reduction step. - Use high-purity solvents and reagents. |
Experimental Protocols
The following are generalized experimental protocols for the nitration and reduction steps. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Nitration of 6-Chloro-2,2-difluorobenzo[d]dioxole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0°C.
-
Addition of Starting Material: Dissolve the 6-Chloro-2,2-difluorobenzo[d]dioxole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the cold acid mixture.
-
Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole
-
Preparation: To a solution of 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Troubleshooting Logic for Low Yield in Nitration
Caption: Troubleshooting decision tree for low yield in the nitration step.
References
preventing decomposition of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the decomposition of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
A1: The decomposition of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is primarily influenced by its chemical structure. The presence of strong electron-withdrawing groups (the chloro and difluoromethylenedioxy groups) makes the aromatic ring susceptible to nucleophilic attack. Furthermore, the amine group is reactive and can participate in various side reactions. Key factors leading to decomposition include harsh pH conditions (both acidic and basic), elevated temperatures, and exposure to strong oxidizing agents.
Q2: How does the pH of the reaction medium affect the stability of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
A2: Both strongly acidic and basic conditions can promote the decomposition of this compound.
-
Acidic Conditions: Strong acids can lead to the protonation of the amine, which deactivates the ring towards electrophilic substitution but can also potentially catalyze the hydrolysis of the dioxole ring under forcing conditions.
-
Basic Conditions: Strong bases can deprotonate the amine, increasing its nucleophilicity and susceptibility to oxidation. Harsh basic conditions may also lead to nucleophilic aromatic substitution (SNAr) of the chloro group or degradation of the benzodioxole ring.
Q3: Is 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine sensitive to air and light?
Q4: What are the recommended storage conditions for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
A4: To ensure its long-term stability, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). It is best stored in a refrigerator at 2-8°C.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Issue 1: Low Yield or No Product Formation in Acylation Reactions
| Potential Cause | Troubleshooting Recommendation | Chemical Rationale |
| Low Nucleophilicity of the Amine | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. Consider using a coupling agent (e.g., HATU, HOBt) for carboxylic acid substrates. | The electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the amine, making the reaction sluggish. |
| Decomposition under Acidic Byproduct | Add a stoichiometric amount of a non-nucleophilic base to neutralize the generated acid (e.g., HCl from acyl chlorides). | Strong acids can promote side reactions or degradation of the starting material or product. |
| Poor Solubility | Screen for a suitable anhydrous aprotic solvent (e.g., THF, DCM, acetonitrile) that dissolves all reactants at the reaction temperature. | Incomplete dissolution leads to a heterogeneous reaction mixture and often results in incomplete conversion. |
| Side Reaction: Di-acylation | Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0 °C). | While less common for this deactivated amine, using a large excess of a highly reactive acylating agent can lead to the formation of a di-acylated product. |
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
| Potential Cause | Troubleshooting Recommendation | Chemical Rationale |
| Oxidative Degradation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents and reagents. | The amine can be susceptible to oxidation, which can be exacerbated by the reaction conditions. |
| Thermal Decomposition | Reduce the reaction temperature if possible. If high temperatures are necessary, minimize the reaction time and monitor progress closely (e.g., by TLC or LC-MS). | Prolonged exposure to high temperatures can lead to thermal degradation of the starting material, product, or catalyst. |
| Catalyst Decomposition | Use a pre-formed, air-stable palladium precatalyst. Ensure the chosen ligand is stable under the reaction conditions. | Decomposition of the palladium catalyst will halt the catalytic cycle and can lead to the formation of byproducts. |
| Side Reaction at the Amine | Protect the amine group as a carbamate (e.g., Boc) or an amide prior to the cross-coupling reaction. | The free amine can sometimes coordinate to the metal center, inhibiting catalysis, or undergo side reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine using an acyl chloride.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Acyl chloride (1.1 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.2 eq.)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the non-nucleophilic base (1.2 eq.) to the stirred solution.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amine Protection with Boc Anhydride
This protocol describes the protection of the amine group as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (NEt₃) (1.2 eq.) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Add triethylamine (1.2 eq.) and a catalytic amount of DMAP.
-
Add Boc₂O (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Potential decomposition pathways for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: General workflow for preventing decomposition during reactions.
References
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives
Welcome to the technical support center for the scale-up synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to pilot plant or industrial production.
Troubleshooting Guides and FAQs
This section provides a question-and-answer-style guide to address specific issues you may encounter during the multi-step synthesis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Step 1: Difluoromethylenation of 4-Chlorocatechol
Q1: We are observing low yields and incomplete conversion during the difluoromethylenation of 4-chlorocatechol at a larger scale. What are the likely causes and how can we troubleshoot this?
A1: Low yields and incomplete conversion during the scale-up of this reaction are common and can often be attributed to several factors:
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Moisture and Air Sensitivity: The reagents used for difluoromethylenation are often sensitive to moisture and air. Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). On a larger scale, ensuring a completely inert environment can be more challenging.
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Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of the reactants, resulting in localized concentration gradients and reduced reaction rates. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
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Temperature Control: The reaction can be exothermic. Poor temperature control on a larger scale can lead to side reactions and degradation of both starting material and product. Utilize a reactor with efficient heat exchange capabilities to maintain the optimal reaction temperature.
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Reagent Quality: The quality of the difluoromethylenating agent is crucial. Ensure it has not degraded during storage.
Troubleshooting Steps:
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Inert Atmosphere: Purge the reactor with an inert gas for an extended period before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
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Agitation Study: If possible, perform a small-scale study to determine the optimal stirring speed and impeller design for your reactor geometry.
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Controlled Addition: Add the difluoromethylenating agent slowly and monitor the internal temperature closely. Use a programmable pump for precise control over the addition rate.
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Reagent Analysis: Test the purity and activity of the difluoromethylenating agent before use.
Q2: We are experiencing difficulties with the purification of the resulting 5-Chloro-2,2-difluorobenzo[d]dioxole on a large scale. What are the recommended methods?
A2: Large-scale purification of 5-Chloro-2,2-difluorobenzo[d]dioxole can be challenging. While laboratory-scale purification often relies on column chromatography, this is often not feasible for large quantities.
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Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure is a viable and scalable purification method.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification technique. You may need to screen several solvents to find the optimal one for both high recovery and purity.
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Liquid-Liquid Extraction: A series of aqueous washes can be used to remove water-soluble impurities. The choice of the pH of the aqueous solution can help in removing acidic or basic byproducts.
Step 2: Nitration of 5-Chloro-2,2-difluorobenzo[d]dioxole
Q3: During the scale-up of the nitration step, we are observing the formation of multiple nitro isomers, leading to a low yield of the desired 6-nitro product and difficult purification. How can we improve the regioselectivity?
A3: Achieving high regioselectivity in the nitration of substituted aromatic compounds is a common challenge during scale-up. The formation of undesired isomers is often influenced by reaction conditions.
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Temperature Control: Nitration reactions are highly exothermic. Runaway reactions can occur if the temperature is not strictly controlled, which can lead to a decrease in selectivity and the formation of byproducts. Ensure your cooling system is adequate for the scale of the reaction.
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Rate of Nitrating Agent Addition: The rate at which the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is added can significantly impact selectivity. A slow, controlled addition allows for better temperature management and can favor the formation of the desired isomer.
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Choice of Nitrating Agent: While mixed acid is common, other nitrating agents might offer better selectivity. For instance, using a milder nitrating agent or a solid acid catalyst could improve the para-selectivity.[1]
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Solvent: The choice of solvent can influence the isomer distribution.
Troubleshooting Steps:
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Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature for maximizing the yield of the desired isomer. Then, ensure your large-scale reactor can maintain this temperature.
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Controlled Addition Protocol: Develop a strict protocol for the slow, subsurface addition of the nitrating agent.
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Alternative Nitrating Systems: Investigate the use of alternative nitrating agents that may offer improved regioselectivity for your specific substrate.
Step 3: Reduction of 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole
Q4: We are facing challenges with the catalytic reduction of the nitro group on a large scale, including catalyst poisoning and incomplete reaction. What are the potential solutions?
A4: Catalytic hydrogenation is a common method for reducing nitro groups, but it can present challenges during scale-up.
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Catalyst Activity and Loading: Ensure the catalyst is active and used in the appropriate amount. On a larger scale, inadequate mixing can prevent the catalyst from being effectively dispersed, leading to a lower reaction rate.
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Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole is of high purity before the reduction step.
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Hydrogen Pressure and Mass Transfer: In a large reactor, ensuring efficient mass transfer of hydrogen gas to the catalyst surface is crucial. The agitation rate and hydrogen pressure should be optimized.
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Reaction Monitoring: Incomplete reactions can be due to catalyst deactivation or insufficient reaction time. Monitor the reaction progress closely using techniques like HPLC or TLC.
Troubleshooting Steps:
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Substrate Purification: Purify the nitro compound before the reduction step to remove any potential catalyst poisons.
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Catalyst Screening: Test different catalysts (e.g., different metals or supports) and optimize the catalyst loading on a smaller scale.
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Process Parameters Optimization: Optimize hydrogen pressure, temperature, and agitation speed to ensure efficient hydrogen mass transfer.
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Consider Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider other reduction methods such as using iron in acidic medium, which can be more robust on a large scale.
Step 4: Purification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
Q5: What are the best practices for the large-scale purification of the final product, 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, to meet pharmaceutical-grade specifications?
A5: The final purification is critical to ensure the product meets the stringent requirements for pharmaceutical use. A multi-step approach is often necessary.
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Initial Work-up: After the reaction, a thorough aqueous work-up is essential to remove inorganic salts and other water-soluble impurities. This may involve phase separations and extractions.
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Crystallization: Crystallization is a powerful technique for purifying solid organic compounds on a large scale. A careful selection of the solvent system is key to obtaining high purity and good yield. Seeding with pure crystals can help in controlling the crystal size and morphology.
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Reslurrying: If the product is not sufficiently pure after the initial crystallization, it can be reslurried in a solvent in which the impurities are more soluble.
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Drying: The final product must be thoroughly dried under vacuum to remove residual solvents.
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Target) | Key Considerations for Scale-Up |
| Batch Size | 10 - 100 g | 10 - 100 kg | Heat and mass transfer, reaction time, equipment size. |
| Typical Yield (Overall) | 40 - 60% | > 70% | Optimization of each step is crucial for overall yield. |
| Purity (Final Product) | > 98% | > 99.5% | Multi-step purification, stringent quality control. |
| Reaction Time (per step) | 2 - 12 hours | 8 - 24 hours | Can be longer due to slower addition rates and heating/cooling times. |
| Solvent Volume | 5 - 10 L/kg | 3 - 7 L/kg | Minimizing solvent usage reduces cost and waste. |
Experimental Protocols
The following are representative experimental protocols for key transformations. These should be optimized for your specific equipment and safety procedures.
Representative Protocol for Difluoromethylenation of a Catechol Derivative
This protocol is based on general procedures for the synthesis of 2,2-difluoro-1,3-benzodioxoles and should be adapted for 4-chlorocatechol.
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Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is rendered inert by purging with dry nitrogen for at least 2 hours.
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Reagent Charging: Charge the reactor with 4-chlorocatechol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or sulfolane).
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Difluoromethylenation: Cool the mixture to the desired temperature (e.g., 10-15 °C). Slowly add the difluoromethylenating agent (e.g., a chlorodifluoromethane source with a suitable base, or a more modern reagent) over a period of 4-6 hours, maintaining the temperature below 20 °C.
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Reaction Monitoring: Monitor the reaction progress by HPLC or GC analysis of quenched aliquots.
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Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Representative Protocol for Aromatic Nitration
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Reactor Setup: In a reactor equipped with efficient cooling and a dropping funnel, charge the 5-Chloro-2,2-difluorobenzo[d]dioxole (1.0 eq) and a suitable solvent (e.g., dichloromethane or sulfuric acid).
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Cooling: Cool the mixture to 0-5 °C.
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Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Stir the mixture at 0-10 °C for an additional 1-2 hours after the addition is complete.
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Quenching: Carefully pour the reaction mixture over crushed ice.
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Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. The resulting crude nitro compound can be purified by recrystallization.
Representative Protocol for Reduction of Aromatic Nitro Group
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Catalyst Loading: In a hydrogenation reactor, charge the 6-Chloro-2,2-difluoro-5-nitrobenzo[d]dioxole (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and the hydrogenation catalyst (e.g., 5% Pd/C).
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Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
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Reaction: Heat the mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the hydrogen uptake.
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Filtration: Once the reaction is complete (as determined by HPLC or TLC), cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization.
Mandatory Visualization
Caption: Logical workflow for troubleshooting scale-up synthesis.
Caption: High-level experimental workflow for the synthesis.
References
Technical Support Center: Enhancing Solubility of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with reaction products derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Troubleshooting Guides & FAQs
This section addresses common solubility issues encountered during and after the synthesis of derivatives of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Issue 1: My product precipitates from the reaction mixture upon cooling.
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Q1: What are the immediate steps to take if my product crashes out of solution?
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A1: Immediate precipitation upon cooling often indicates that the product's solubility is significantly lower in the reaction solvent at room temperature. Consider preparing a saturated solution by gently warming the mixture to redissolve the product, then allowing it to cool slowly. This controlled cooling can promote the formation of more manageable crystals, which are easier to filter and wash. For analytical purposes, a small aliquot of the hot, saturated solution can be taken for preliminary analysis.
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Q2: How can I prevent precipitation during workup?
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A2: If precipitation occurs during an aqueous workup, it is likely due to the low aqueous solubility of your product. One approach is to perform the extraction with a larger volume of organic solvent. Alternatively, using a solvent system with a higher solubilizing power for your compound, such as a mixture of a nonpolar solvent with a more polar one (e.g., DCM/isopropanol), can help maintain solubility.
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Issue 2: My purified compound has poor solubility in common organic solvents for analysis (e.g., NMR, HPLC).
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Q3: Which solvents should I prioritize for dissolving my compound for NMR or HPLC analysis?
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A3: For compounds with aromatic and polar functional groups, a good starting point is to test a range of solvents with varying polarities. Chlorinated solvents like chloroform-d (CDCl3) and dichloromethane-d2 (CD2Cl2), or polar aprotic solvents such as DMSO-d6 and DMF-d7, are often effective for NMR analysis. For HPLC, acetonitrile, methanol, and THF, often in combination with water, are standard mobile phase components. A systematic solvent screen is the most effective approach to identify the optimal solvent or solvent mixture.
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Issue 3: My final compound is insoluble in aqueous buffers for biological assays.
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Q4: What strategies can I employ to improve the aqueous solubility of my lead compound?
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A4: Improving aqueous solubility is a critical step for in vitro and in vivo testing. Several formulation strategies can be explored:
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Co-solvents: The use of a water-miscible organic solvent, such as DMSO or ethanol, at a low percentage (typically 1-5%) in the aqueous buffer can significantly enhance the solubility of hydrophobic compounds.
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pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. For instance, if your derivative has a basic amine, lowering the pH will lead to the formation of a more soluble salt.
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Excipients: The use of solubilizing agents like cyclodextrins or surfactants can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.
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Data Presentation: Solvent Properties and Solubilizing Agents
For a systematic approach to solubility testing, refer to the following tables for solvent properties and common solubilizing agents.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | 0.1 | 1.9 | 69 |
| Toluene | 2.4 | 2.4 | 111 |
| Diethyl Ether | 2.8 | 4.3 | 35 |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 |
| Ethyl Acetate | 4.4 | 6.0 | 77 |
| Acetone | 5.1 | 20.7 | 56 |
| Acetonitrile (ACN) | 5.8 | 37.5 | 82 |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 |
| Methanol | 5.1 | 32.7 | 65 |
| Water | 10.2 | 80.1 | 100 |
Table 2: Common Solubilizing Agents for Aqueous Formulations
| Agent Type | Example | Typical Concentration Range | Mechanism of Action |
| Co-solvent | DMSO, Ethanol | 1-5% (v/v) | Increases the polarity of the solvent mixture. |
| Surfactant | Tween® 80, Polysorbate 20 | 0.1-2% (w/v) | Forms micelles that encapsulate hydrophobic molecules. |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes with hydrophobic molecules. |
| pH Modifier | HCl, NaOH | To desired pH | Ionizes functional groups to form more soluble salts. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
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Preparation: Weigh 1-2 mg of your purified compound into several small, clear vials.
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Solvent Addition: To each vial, add a different solvent from Table 1 in small, precise increments (e.g., 50 µL).
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Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
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Sonication/Heating: If the compound does not dissolve at room temperature, briefly sonicate the vial or gently warm it. Note any changes in solubility with temperature.
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Quantification: Continue adding solvent until the compound fully dissolves. Calculate the approximate solubility in mg/mL.
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Selection: Choose the solvent that provides the highest solubility with the smallest volume for your intended application.
Protocol 2: Formulation with a Co-solvent for Aqueous Assays
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Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
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Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
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Final Formulation: Add a small aliquot of the DMSO stock or diluted solution to your aqueous assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically ≤1%) to avoid artifacts in biological assays.
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Control: Prepare a vehicle control with the same final concentration of DMSO in the assay buffer.
Visualizations
The following diagrams illustrate key workflows and concepts related to improving the solubility of your reaction products.
Caption: A workflow for troubleshooting common solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
troubleshooting failed reactions involving 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine that influence its reactivity?
A1: The reactivity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is primarily governed by the interplay of its substituents on the benzene ring:
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Amino Group (-NH₂): This is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Its nucleophilic character is central to many of its common reactions, such as acylation and alkylation.
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Chloro Group (-Cl): As a halogen, it is a deactivating group but is also ortho-, para-directing. Its presence can influence the regioselectivity of substitution reactions.
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2,2-difluorobenzo[d]dioxol Ring: The difluoromethylenedioxy bridge is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group compared to simpler anilines. This can sometimes lead to slower reaction rates.
Q2: What are the recommended storage conditions for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
A2: To ensure the stability and purity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, it should be stored in a tightly sealed container, in a cool, dry place, and under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and air should be minimized to prevent degradation.
Q3: In which common organic solvents is 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine soluble?
A3: 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is limited. For reaction purposes, the choice of solvent should also consider the solubility of other reagents and the reaction temperature.
Troubleshooting Guides for Failed Reactions
Scenario 1: Failed or Low-Yield Acylation Reaction
Q: I am trying to perform an acylation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine with an acyl chloride, but I am observing a low yield of the desired amide. What could be the issue?
A: Low yields in acylation reactions involving this substrate can arise from several factors. The electron-withdrawing nature of the difluorobenzodioxole ring system can reduce the nucleophilicity of the amine, making the reaction more sluggish than with other anilines.
Troubleshooting Steps:
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Reagent Quality: Ensure that the acyl chloride is fresh and has not been hydrolyzed to the corresponding carboxylic acid. The amine should also be pure and dry.
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Base Selection: A non-nucleophilic organic base is crucial to scavenge the HCl generated during the reaction. Pyridine or triethylamine are common choices. Ensure at least a stoichiometric amount of base is used.
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Reaction Temperature: If the reaction is slow at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion.
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Catalyst Addition: For particularly unreactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Experimental Protocol: General Procedure for Acylation
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Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
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Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq.).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary for Acylation Reactions
| Parameter | Condition A (Standard) | Condition B (Optimized for Low Reactivity) |
| Base | Triethylamine (1.2 eq.) | Pyridine (2.0 eq.) |
| Catalyst | None | DMAP (0.1 eq.) |
| Temperature | Room Temperature | 50 °C |
| Typical Yield | 60-75% | 85-95% |
Logical Workflow for Troubleshooting Failed Acylation
Scenario 2: Unsuccessful Diazotization-Sandmeyer Reaction
Q: I am attempting a Sandmeyer reaction starting with the diazotization of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, but the reaction is failing to produce the desired substituted product.
A: The success of a Sandmeyer reaction hinges on the efficient formation of the diazonium salt, which can be unstable. The electron-withdrawing groups on the aromatic ring can affect the stability of the diazonium intermediate.
Troubleshooting Steps:
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Temperature Control: The diazotization step is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
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Acid Concentration: A sufficient concentration of a strong acid (e.g., HCl, H₂SO₄) is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
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Order of Addition: The amine solution should be added slowly to the acidic solution of sodium nitrite, or vice versa, while maintaining a low temperature.
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Purity of Copper(I) Salt: The copper(I) salt (e.g., CuCl, CuBr, CuCN) used in the Sandmeyer step should be of high purity. Impurities can interfere with the reaction.
Experimental Protocol: General Procedure for Diazotization-Sandmeyer Reaction
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Dissolve 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.) in an aqueous solution of a strong acid (e.g., 3M HCl).
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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In a separate flask, prepare a solution or slurry of the copper(I) salt (1.2 eq.) in the corresponding acid.
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Slowly add the cold diazonium salt solution to the copper(I) salt mixture.
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Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
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Cool the reaction mixture and extract the product with a suitable organic solvent.
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Wash and dry the organic extract, then purify the product.
Logical Diagram for Diazotization-Sandmeyer Reaction Failure
Technical Support Center: Purification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of polar derivatives of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar derivatives of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
The primary challenges stem from the inherent properties of the molecule and its derivatives:
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High Polarity: The presence of the amine group, coupled with additional polar functional groups in the derivatives, can lead to strong interactions with stationary phases like silica gel, causing poor peak shape and low recovery during chromatography.
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Basicity of the Amine: The amine group can interact with acidic silanol groups on standard silica gel, leading to significant peak tailing.[1]
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Compound Stability: The difluorobenzodioxole moiety and other functional groups on the derivatives may be sensitive to acidic or basic conditions, potentially leading to decomposition on the chromatography column.[2]
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Solubility: Finding a suitable solvent system for techniques like recrystallization can be challenging due to the complex polarity of the molecules.[3][4]
Q2: Which purification techniques are most suitable for these polar derivatives?
A multi-step approach is often necessary. The most common and effective techniques include:
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Acid-Base Extraction: An excellent initial step to separate the basic amine derivatives from non-basic impurities.[5][6][7]
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Column Chromatography: Essential for separating the target compound from closely related impurities. Normal-phase (with modifications), reversed-phase, or ion-exchange chromatography can be employed.[8][9]
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Recrystallization: A powerful final step for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.[10][11][12]
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Preparative HPLC: For difficult separations or when very high purity is required, reversed-phase HPLC is often the method of choice.[13]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
Problem: My compound is showing severe peak tailing on a silica gel column.
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Cause: This is a classic issue for amines on silica gel.[1] The basic amine interacts strongly with acidic silanol groups on the silica surface, leading to a slow and uneven elution.
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Solutions:
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Use a Mobile Phase Additive: Add a small amount of a competitive base to your eluent to block the acidic silanol sites. Triethylamine (TEA) is a common choice. Start with 0.1-1% (v/v) TEA in your solvent system.[1][14] Ammonium hydroxide can also be effective.[14]
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Deactivate the Silica Gel: Create a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine.[15] Let it stand for a short period before packing the column. This pre-treats the silica to reduce acidic sites.[15]
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Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase silica (e.g., C18).[8][14]
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Problem: My compound is not eluting from the silica column, or the recovery is very low.
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Cause: The compound may be too polar for the chosen solvent system, or it could be decomposing on the acidic silica gel.[2]
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Solutions:
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Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.[2]
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Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound is likely unstable on silica.[2]
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Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more suitable.[8][16] The stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[8]
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Guide 2: Recrystallization Issues
Problem: I can't find a suitable solvent for recrystallization.
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Cause: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[10] Polar molecules can be challenging as they may be too soluble in polar solvents and not soluble enough in non-polar solvents.[3][4]
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Solutions:
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Systematic Solvent Screening: Test a range of solvents with varying polarities. See the table below for suggestions.
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Use a Mixed-Solvent System: This is often the best approach for compounds with intermediate polarity.[11] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[11]
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| Solvent Type | Examples | Polarity | Notes |
| Protic | Water, Methanol, Ethanol, Isopropanol | High | Good for highly polar derivatives. Can be used in mixed systems with less polar solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium-High | Versatile solvents for a range of polarities. |
| Aromatic | Toluene, Xylenes | Low | Can interact with the aromatic core of the molecule.[3] |
| Aliphatic | Hexanes, Heptane | Very Low | Typically used as the "bad" solvent or anti-solvent in a mixed-solvent system.[3] |
Table 1: Common Solvents for Recrystallization Screening.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate your basic amine derivative from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[7][17]
-
Separation: Separate the aqueous layer containing your protonated compound.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) dropwise until the solution is basic (check with pH paper). Your amine derivative will precipitate out as the free base.[5]
-
Re-extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., dichloromethane) multiple times to recover your purified amine derivative.[18]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine derivative.
Protocol 2: Modified Normal-Phase Flash Chromatography
This protocol aims to minimize peak tailing during silica gel chromatography.
-
Solvent System Selection: Use TLC to find a suitable mobile phase. Start with a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine (TEA) to the mobile phase to improve peak shape. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing TEA).
-
Pack the column with the slurry.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica.
-
-
Sample Loading:
-
Dissolve your sample in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.[19]
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[19]
-
-
Elution: Run the column, collecting fractions and monitoring by TLC to identify those containing the pure product.
Visualizations
Caption: A general workflow for the purification of polar amine derivatives.
Caption: Troubleshooting logic for peak tailing in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. ualberta.ca [ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Coupling Reactions with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The information is designed to address specific experimental challenges and facilitate the efficient synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic systems for C-N cross-coupling (Buchwald-Hartwig amination) with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
A1: For the Buchwald-Hartwig amination of an electron-deficient and sterically hindered substrate like 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, palladium-based catalysts with bulky, electron-rich phosphine ligands are highly recommended.[1] These ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[1] Highly successful catalyst systems for similar challenging substrates often involve:
-
Palladium Precatalysts: Preformed palladium precatalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[2] G2, G3, and G4 palladacycle precatalysts are excellent starting points.
-
Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos have shown broad utility and high activity for coupling aryl chlorides and electron-deficient anilines.[1]
-
Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3][4] The choice of base can be critical and may need to be optimized for a specific coupling partner.[4]
Q2: Which factors are most critical for achieving high yields in Suzuki-Miyaura coupling reactions with this substrate?
A2: The success of Suzuki-Miyaura couplings with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, used as the amine component after a separate C-N bond formation or as a precursor to a halide for subsequent C-C coupling, depends on several factors:
-
Catalyst and Ligand: For coupling aryl chlorides, which are generally less reactive than bromides or iodides, catalyst systems with electron-rich and bulky ligands are essential to promote the slow oxidative addition step.[5] Catalysts like Pd(PPh₃)₄ can be effective, but more advanced systems often provide better results.
-
Base and Solvent: A suitable base, such as K₃PO₄ or K₂CO₃, is crucial for the transmetalation step. The choice of solvent (e.g., dioxane, toluene, DMF) can significantly impact the solubility of reagents and the reaction rate.[6] The use of aqueous solvent mixtures is common in Suzuki reactions.[6]
-
Boronic Acid/Ester Quality: The purity and stability of the boronic acid or ester coupling partner are critical. Impurities or degradation can lead to low yields and side reactions.
Q3: I am observing low or no conversion in my coupling reaction. What are the likely causes and how can I troubleshoot this?
A3: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. Our troubleshooting guide below provides a detailed workflow for diagnosing and addressing this problem. Key areas to investigate include catalyst activity, reagent quality, and reaction conditions.
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions in palladium-catalyzed coupling reactions include:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can often be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the ligand-to-metal ratio.
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner. This is often more prevalent with more reactive aryl halides (iodides and bromides) but can occur with chlorides under certain conditions. Careful control of reaction conditions and catalyst selection can mitigate this.
-
Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and reagents is the most effective way to prevent this.
Troubleshooting Guide: Low to No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding coupling reactions involving 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Catalyst Performance Data
The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig and Suzuki-Miyaura coupling reactions with substrates analogous to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. This data should serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Anilines
| Pd Source / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partners (Aryl Chloride + Amine) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 1-4 | 4-Chlorotoluene + Aniline | 98 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 110 | 18 | 2-Chlorotoluene + 4-Methoxyaniline | 92 |
| G3-XPhos Palladacycle | K₃PO₄ | Toluene | 100 | 2 | 4-Chloroanisole + 2-Methylaniline | 95 |
| Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 80 | 12 | 1-Chloro-4-nitrobenzene + Aniline | 90 |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partners (Aryl Chloride + Boronic Acid) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 4-Chlorotoluene + Phenylboronic acid | 85 |
| Pd(dppf)Cl₂ | K₃PO₄ | DMF | 120 | 6 | 1-Chloro-4-nitrobenzene + 4-Methoxyphenylboronic acid | 92 |
| XPhos Pd G2 | K₃PO₄ | t-AmylOH | 100 | 1 | 4-Chloroanisole + Phenylboronic acid | 97 |
| SPhos Pd G2 | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 2-Chloropyridine + Phenylboronic acid | 88 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 2-4 mol%), and base (e.g., 1.5-2.5 equivalents) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel.
-
Catalyst Activation: Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the active catalyst.
-
Substrate Addition: Add 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the aryl chloride (e.g., a derivative of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, 1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-120 °C) and stir until the reaction is complete, as determined by an appropriate monitoring technique.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
managing reaction exotherms with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The following information is intended to facilitate the safe and effective management of potentially exothermic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine?
A1: The primary reactive hazard stems from its aromatic amine functional group. Aromatic amines can undergo highly exothermic reactions, particularly diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid).[1][2] Diazonium salts, if not kept at low temperatures (typically 0-5 °C), can decompose uncontrollably, leading to a rapid release of nitrogen gas and a significant increase in temperature and pressure.[2][3]
Q2: Which common reactions involving this compound are likely to be exothermic?
Q3: What are the initial signs of a runaway reaction?
A3: A rapid, uncontrolled increase in the internal reaction temperature is the most evident sign. Other indicators may include a sudden change in color, vigorous gas evolution, or an increase in pressure within the reaction vessel.
Q4: How can I mitigate the risks of an exothermic reaction when working with this compound?
A4: Key mitigation strategies include:
-
Slow, controlled addition of reagents: Use a syringe pump or a dropping funnel to add reactive reagents at a rate that allows for effective heat dissipation.
-
Adequate cooling: Employ a cooling bath (e.g., ice-water or dry ice-acetone) with sufficient capacity to maintain the desired reaction temperature.
-
Vigorous stirring: Ensure efficient mixing to prevent localized hot spots and maintain a uniform temperature throughout the reaction mixture.
-
Dilution: Working with more dilute solutions can help to manage the heat generated during the reaction.
Troubleshooting Guide: Managing Reaction Exotherms
This guide provides solutions to common issues encountered during reactions with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike During Reagent Addition | 1. Reagent addition is too fast.2. Inadequate cooling.3. Reactant concentration is too high. | 1. Immediately stop the addition of the reagent.2. Enhance cooling by ensuring good contact between the flask and the cooling bath. Add more coolant if necessary.3. If the temperature is still rising, consider quenching the reaction by adding a pre-cooled, appropriate quenching agent. |
| Reaction Temperature Continues to Rise After Stopping Reagent Addition | The reaction has reached a critical point and is heading towards a thermal runaway. | 1. If safe to do so, quench the reaction immediately by pouring it into a large volume of a suitable, cold quenching solution (e.g., ice water or a dilute basic/acidic solution as appropriate).2. Alert personnel in the vicinity and be prepared to evacuate if the situation cannot be controlled. |
| Localized Bubbling or Color Change | Poor mixing leading to the formation of hot spots. | 1. Increase the stirring rate to ensure the reaction mixture is homogeneous.2. If the issue persists, stop reagent addition and allow the temperature to stabilize before resuming at a slower rate with more efficient stirring. |
| Delayed Exotherm (Induction Period) | The reaction may have an initiation phase, after which the rate and heat generation increase significantly. | 1. Be cautious of induction periods. Do not increase the rate of reagent addition if the reaction does not start immediately.2. Maintain a slow and steady addition rate and be prepared for a sudden increase in temperature. |
Quantitative Data on Reaction Exotherms
While specific calorimetric data for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is not available in the public domain, the following table provides representative data for the highly exothermic nitration of a similar aromatic compound to illustrate the potential thermal hazards.
| Parameter | Representative Value (Nitration of Toluene) | Significance |
| Heat of Reaction (ΔHr) | -130 to -150 kJ/mol | Indicates a significant release of energy. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 200 °C | The maximum possible temperature increase in the absence of cooling, highlighting the potential for a runaway reaction. |
| Maximum Temperature of Synthesis Reaction (MTSR) | Should be kept below the decomposition temperature of reactants and products. | A critical parameter for ensuring reaction safety. |
Note: The data above is for illustrative purposes and should not be taken as actual values for reactions involving 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. A thorough thermal hazard analysis is recommended before scaling up any reaction.
Experimental Protocols
Protocol for a Controlled Diazotization Reaction
This protocol outlines a general procedure for the diazotization of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, emphasizing safety measures to control the exotherm.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Water (deionized)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Cooling bath (ice-salt or dry ice-acetone)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the three-necked flask with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and a suitable amount of water and concentrated HCl.
-
Cool the mixture to 0-5 °C using the cooling bath, with vigorous stirring.
-
Prepare a solution of sodium nitrite in water in a separate beaker and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
Once the addition is complete, maintain the temperature at 0-5 °C and continue stirring for the desired time.
-
The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.
Visualizations
Caption: A workflow diagram for troubleshooting unexpected exotherms.
Caption: A schematic for an experimental setup designed to manage exotherms.
References
removal of impurities from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine starting material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. The following information is designed to help you identify and remove impurities from this starting material, ensuring the quality and integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine starting material?
A1: Impurities in 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine can originate from the synthetic route. A common synthetic pathway involves the nitration of 4-chloro-1,2-benzenediol, followed by difluoromethylenation, and subsequent reduction of the nitro group. Based on this, potential impurities could include:
-
Unreacted starting materials: 4-chloro-1,2-benzenediol.
-
Isomeric impurities: Positional isomers formed during the nitration step.
-
Byproducts from intermediate steps: Such as incompletely reduced nitro-intermediates or byproducts from the difluoromethylenation reaction.
-
Over-halogenated or under-halogenated species: Compounds with additional or missing chlorine or fluorine atoms.
-
Solvent residues: Residual solvents from the synthesis and purification steps.
Q2: My purified compound still shows minor impurities by TLC/LC-MS. What are the next steps?
A2: If minor impurities persist after initial purification, consider the following:
-
Re-purification using a different technique: If you initially used column chromatography, consider recrystallization, or vice-versa.
-
Optimize your current method: For column chromatography, try a different solvent system or a gradient elution. For recrystallization, screen various solvents.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective final polishing step.
Q3: I am observing poor peak shape (tailing) during column chromatography. How can I improve this?
A3: Peak tailing for aromatic amines on silica gel is often due to the interaction between the basic amine group and the acidic silica surface. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine, into your mobile phase.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propylated silica.
-
Reversed-phase chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be a good alternative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and is not eluting from the column. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes. If the compound still does not elute, consider adding a small amount of methanol to the mobile phase. |
| Compound is adsorbing irreversibly to the silica gel. | As mentioned in the FAQs, add a basic modifier like triethylamine to the mobile phase to reduce interaction with the silica. |
| Compound is degrading on the silica gel. | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Alternatively, switch to a less acidic stationary phase like neutral alumina. |
Problem 2: Oily Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good a solvent for the compound. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| The presence of impurities is preventing crystallization. | Try to pre-purify the crude material using a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of crystals rather than oil. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine in a minimal amount of a heated solvent. Good candidate solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 5% ethyl acetate in hexanes and gradually increase to 20-30% ethyl acetate. To improve peak shape, 0.1% triethylamine can be added to the mobile phase.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides a hypothetical representation of purity improvement after applying the described purification techniques. Actual results may vary depending on the initial purity of the starting material.
| Purification Method | Starting Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) |
| Recrystallization | 85 | 95 | 98 |
| Column Chromatography | 85 | 97 | >99 |
Visualizing Experimental Workflows
Troubleshooting Logic for Purification
Caption: A decision-making workflow for the purification of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
General Experimental Workflow for Column Chromatography
Caption: A step-by-step workflow for the purification of an aromatic amine using column chromatography.
Validation & Comparative
Navigating the Structure-Activity Landscape of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives in CFTR Modulation
A deep dive into the structure-activity relationship (SAR) of derivatives based on the 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine scaffold reveals critical insights for the design of next-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors. This guide provides a comparative analysis of key structural modifications and their impact on biological activity, supported by detailed experimental protocols and pathway visualizations for researchers in drug discovery.
The 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine moiety is a cornerstone of the FDA-approved drug Lumacaftor (VX-809), a first-generation CFTR corrector.[1] Lumacaftor is used in combination with a potentiator to treat cystic fibrosis (CF) in patients with the F508del mutation, the most common genetic cause of the disease. This mutation leads to misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride ion channel. Correctors like Lumacaftor aid in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane.
This guide synthesizes available data on the SAR of Lumacaftor and its analogs, focusing on how modifications to the core 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine structure influence their efficacy as F508del-CFTR correctors.
Comparative Analysis of Derivative Activity
The development of more effective CFTR correctors often involves modifying the core scaffold of existing drugs like Lumacaftor. By creating hybrid molecules that combine the 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine core with other chemical moieties, researchers have begun to map the SAR landscape. The following table summarizes the corrector activity of selected derivatives, providing a quantitative comparison of their efficacy.
| Compound ID | Modification from Lumacaftor (VX-809) Core | Corrector Activity (EC50, µM) | Cell Line | Assay Type | Reference |
| VX-809 (Lumacaftor) | Reference Compound | ~0.1 - 1.0 | CFBE41o- | YFP-based halide transport | [2] |
| Hybrid Compound 2a | Amino-arylthiazole (AAT) core merged with the benzodioxole carboxamide moiety | 0.087 | F508del-CFTR CFBE41o- | YFP functional assay | [2][3] |
| Hybrid Compound 7a | Structural modification of the benzoyl group of compound 2a | 0.10 | F508del-CFTR CFBE41o- | YFP functional assay | [2] |
| Hybrid Compound 7m | Structural modification of the benzoyl group of compound 2a | 0.070 | F508del-CFTR CFBE41o- | YFP functional assay | [2] |
Key Insights from Structure-Activity Relationships
The data, though focused on larger hybrid structures, suggest that the 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine moiety is a critical pharmacophore for corrector efficacy.[4] The development of hybrid molecules merging this core with an amino-arylthiazole (AAT) scaffold has yielded compounds with potent corrector activity, in some cases appearing more potent than Lumacaftor in in-vitro assays.[2][3]
Notably, compounds 2a , 7a , and 7m demonstrate that modifications to the part of the molecule distal to the benzodioxole ring can significantly influence corrector potency.[2] This suggests that the benzodioxole moiety provides a crucial anchor or interaction point with the CFTR protein, while other parts of the molecule can be optimized to enhance overall efficacy. Molecular modeling studies suggest that these hybrid compounds, much like Lumacaftor, likely bind at the interface between the first membrane-spanning domain (MSD1) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[5][6]
Visualizing the Path to CFTR Correction
To understand the biological context of these derivatives, it is essential to visualize the pathway they influence. The following diagram illustrates the mechanism of action for CFTR correctors.
Experimental Protocols
The evaluation of CFTR corrector activity relies on a variety of specialized in-vitro assays. Below are detailed protocols for key experiments used to generate the data in this guide.
YFP-based Halide Transport Assay
This high-throughput functional assay is used to measure CFTR-mediated ion channel activity in cell lines expressing the F508del-CFTR mutation.
-
Cell Culture: Fischer rat thyroid (FRT) or human bronchial epithelial (CFBE41o-) cells stably expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are cultured on 96-well plates.
-
Compound Incubation: Cells are incubated with the test compounds (CFTR correctors) for 18-24 hours at 37°C to allow for the rescue of F508del-CFTR protein to the cell surface.
-
Assay Procedure:
-
After incubation, the cell culture medium is replaced with a chloride-containing buffer.
-
The plate is placed in a fluorescence plate reader, and a baseline YFP fluorescence is measured.
-
A solution containing a CFTR potentiator (e.g., Genistein or Forskolin) is added to activate the CFTR channels.
-
An iodide-containing solution is then injected, and the rate of YFP fluorescence quenching due to iodide influx is measured.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated iodide transport. The activity of the corrector compounds is determined by comparing the rate of iodide influx in treated cells to that of vehicle-treated (negative control) and positive control cells. EC50 values are calculated from dose-response curves.
Ussing Chamber Assay
This assay measures ion transport across a polarized epithelial cell monolayer and is considered a gold-standard for assessing CFTR function.
-
Cell Culture: Human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Cells are treated with corrector compounds for 24-48 hours prior to the assay.
-
Assay Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Each side is bathed in a physiological solution, and the potential difference and short-circuit current (Isc) across the monolayer are measured.
-
Assay Procedure:
-
The baseline Isc is recorded.
-
A CFTR activator cocktail (e.g., forskolin and a potentiator like ivacaftor) is added to the apical side.
-
The change in Isc (ΔIsc) is measured, which reflects the flow of chloride ions through the rescued CFTR channels.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the ΔIsc is directly proportional to the functional activity of the rescued CFTR channels at the cell surface.
The following diagram outlines the general workflow for evaluating CFTR corrector compounds.
References
- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. unige.iris.cineca.it [unige.iris.cineca.it]
- 3. Discovery of novel VX-809 hybrid derivatives as F508del-CFTR correctors by molecular modeling, chemical synthesis and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A uniquely efficacious type of CFTR corrector with complementary mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
comparing the metabolic stability of compounds derived from fluorinated vs. non-fluorinated benzodioxoles
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in advancing a promising lead compound to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds derived from fluorinated versus non-fluorinated benzodioxoles, supported by experimental data and detailed protocols.
The benzodioxole moiety, while present in numerous biologically active compounds, can be susceptible to metabolic breakdown by cytochrome P450 (CYP450) enzymes.[1] This metabolism can lead to the formation of reactive intermediates and contribute to rapid clearance, limiting the therapeutic potential of the parent compound. Fluorination of the benzodioxole ring is a key strategy to mitigate these metabolic liabilities. The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[2][3] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability. A prime example of this strategy's success is in the development of drugs like Lumacaftor and Tezacaftor, which incorporate a difluoro-1,3-benzodioxole group to enhance metabolic stability.[4][5]
Quantitative Comparison of Metabolic Stability
While direct head-to-head public data comparing a simple non-fluorinated benzodioxole with its exact fluorinated analog is limited, the principle of metabolic stabilization via fluorination is well-documented across various heterocyclic scaffolds. The following table summarizes in vitro data from a study that directly compares the metabolic stability of non-fluorinated indole-containing compounds with their fluorinated analogs in liver microsomes. This data serves as a strong surrogate to illustrate the expected impact of fluorination on a metabolically susceptible ring system like benzodioxole. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (μL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | Rat | |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | Rat |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.
Experimental Protocols
The following protocols outline standard methodologies for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., compounds with known low, medium, and high clearance).
-
Pooled liver microsomes (human or other species of interest).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Cofactor-free buffer for control incubations.
-
Ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction.
-
96-well plates or microcentrifuge tubes.
-
Incubator/shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls, typically in DMSO. Prepare working solutions by diluting the stocks in buffer. Thaw liver microsomes on ice.
-
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, add the liver microsomes to the phosphate buffer. Add the test compound to the microsome solution and pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations (to assess non-NADPH dependent degradation), add the cofactor-free buffer instead.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a well or tube containing ice-cold acetonitrile or methanol with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizations
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
References
Lack of Publicly Available Data on the Biological Activity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine Derivatives Prevents Comprehensive Comparison
A thorough review of scientific literature and patent databases has revealed a significant gap in publicly available information regarding the biological activity of compounds synthesized using 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine as a starting material. Despite extensive searches, no specific studies detailing the synthesis and subsequent biological validation of derivatives from this particular compound could be identified.
Consequently, it is not feasible to provide a comprehensive comparison guide as requested. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways or experimental workflows cannot be met due to the absence of foundational experimental data in the public domain.
The initial search aimed to identify compounds synthesized from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and their associated biological activities. However, the search results were broad, yielding information on the starting material itself or on compounds with similar structural motifs, such as benzodioxole or fluoroquinolone derivatives, but not those explicitly synthesized from the specified amine.
Further targeted searches for patents and research articles that might have utilized this specific precursor in the synthesis of biologically active molecules also proved fruitless. While there is a body of research on the biological activities of various benzodioxole and fluorinated compounds, a direct lineage to 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is not documented in the available literature.
Without access to studies that have synthesized, purified, and biologically tested compounds derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, any attempt to create a comparison guide with quantitative data, experimental methodologies, and pathway diagrams would be speculative and not based on factual, verifiable scientific evidence.
Therefore, we are unable to fulfill the request for a comparison guide on this topic at this time. Further research and publication in this specific area of medicinal chemistry would be required to enable such a comparative analysis in the future.
cross-reactivity studies of kinase inhibitors based on 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cell proliferation in various cancers.[2][3] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, as off-target effects can lead to toxicity.[4] This guide provides a comparative overview of Trametinib's selectivity, alongside detailed experimental protocols for assessing kinase inhibitor cross-reactivity.
Comparative Selectivity of Trametinib
The inhibitory activity of Trametinib has been assessed against a broad panel of kinases, demonstrating its high selectivity for MEK1 and MEK2. The following table summarizes its potency against its primary targets and a selection of other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. MEK1) | Reference |
| MEK1 | 0.92 | 1 | [5] |
| MEK2 | 1.8 | ~2 | [6] |
| B-Raf | >10,000 | >10,870 | [1] |
| C-Raf | >10,000 | >10,870 | [1] |
| ERK1 | >10,000 | >10,870 | [5] |
| ERK2 | >10,000 | >10,870 | [5] |
| MEK5 | >1,000 | >1,087 | [1] |
Table 1: In vitro inhibitory potency of Trametinib against its primary targets (MEK1/2) and other related kinases. A higher IC50 value indicates lower potency. Fold selectivity is calculated relative to the IC50 for MEK1.
As the data indicates, Trametinib exhibits remarkable selectivity for MEK1/2 over other kinases in the same pathway and the broader kinome.[1][5] This high degree of selectivity is attributed to its allosteric binding to a pocket adjacent to the ATP-binding site on the MEK proteins.[7]
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity profile is achieved through various robust experimental methodologies. Below are detailed protocols for three widely used assays.
KINOMEscan™ Competition Binding Assay
This high-throughput in vitro assay quantifies the binding of a test compound to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase bound to the solid support is then quantified.
Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a tag (e.g., DNA tag).
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 10 µM) are incubated together to allow binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using a sensitive method such as quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to its target protein within intact, live cells.[8]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[9][10]
Protocol:
-
Cell Preparation: Cells are transiently or stably transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plate Setup: The cells are seeded into a multi-well plate.
-
Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer at a fixed concentration.
-
Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.
-
Lysis and Substrate Addition: A lytic reagent and the NanoLuc® substrate are added to the wells.
-
Signal Detection: The luminescence signal from NanoLuc® (donor) and the fluorescent signal from the tracer (acceptor) are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then plotted against the compound concentration to determine the IC50 value, which reflects the compound's apparent affinity for the target in a cellular context.
In Vitro Kinase Activity Assay (Luminescence-Based)
This biochemical assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.[11][12]
Principle: Kinase activity is determined by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted to a luminescent signal.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate briefly. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP; second, a detection reagent is added to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the RAF-MEK-ERK Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by Trametinib.
Caption: Comparative workflows for three common kinase inhibitor profiling assays.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probe Trametinib | Chemical Probes Portal [chemicalprobes.org]
- 6. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of spectroscopic techniques for confirming the structure of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a key intermediate in pharmaceutical synthesis. We present a detailed examination of its expected spectroscopic data alongside experimentally-derived data for two structural analogs: 6-Chloro-1,3-benzodioxol-5-amine and 2,2-difluoro-1,3-benzodioxol-5-amine. This comparative approach offers a robust framework for the unambiguous identification and characterization of these and similar compounds.
The substitution pattern on the aromatic ring and the nature of the dioxole bridge significantly influence the spectroscopic properties of these molecules. Understanding these differences is crucial for confirming the successful synthesis of the target compound and for identifying potential impurities or isomeric byproducts. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and its structural analogs. Due to the limited availability of public experimental spectra for the primary compound, predicted data is provided and should be used as a reference for experimental verification.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | O-CH₂-O Protons (δ, ppm) |
| 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (Predicted) | ~7.1 (s, 1H), ~6.9 (s, 1H) | ~5.0 (br s, 2H) | - |
| 6-Chloro-1,3-benzodioxol-5-amine | 6.78 (s, 1H), 6.35 (s, 1H) | 4.95 (s, 2H) | 5.95 (s, 2H) |
| 2,2-Difluoro-1,3-benzodioxol-5-amine | 6.8-6.6 (m, 3H) | 3.7 (br s, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | C-NH₂ (δ, ppm) | C-Cl (δ, ppm) | O-CF₂-O (δ, ppm) | O-CH₂-O (δ, ppm) |
| 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (Predicted) | ~145, ~142, ~120, ~115, ~110, ~105 | ~138 | ~118 | ~125 (t) | - |
| 6-Chloro-1,3-benzodioxol-5-amine | 147.1, 141.2, 118.5, 108.2, 100.5 | 135.8 | 118.5 | - | 101.8 |
| 2,2-Difluoro-1,3-benzodioxol-5-amine | 148.0, 142.5, 117.0, 109.0, 105.0, 101.0 | 137.0 | - | 124.5 (t) | - |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine (Predicted) | 3450-3300 (N-H str), 1620 (N-H bend), 1500, 1450 (C=C str), 1250-1050 (C-F str), 850-800 (C-Cl str) | 207/209 (M⁺, ³⁵Cl/³⁷Cl) |
| 6-Chloro-1,3-benzodioxol-5-amine | 3400-3200 (N-H str), 1630 (N-H bend), 1510, 1470 (C=C str), 860 (C-Cl str) | 171/173 (M⁺, ³⁵Cl/³⁷Cl) |
| 2,2-Difluoro-1,3-benzodioxol-5-amine | 3450-3350 (N-H str), 1625 (N-H bend), 1500, 1480 (C=C str), 1270-1080 (C-F str) | 173 (M⁺) |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of the title compound and its analogs.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Acquisition: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS):
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Analysis: Obtain a full scan mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine is outlined below. This workflow highlights the key decision points based on the expected spectroscopic features.
Caption: Workflow for the spectroscopic confirmation of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine.
This comparative guide provides a foundational framework for the spectroscopic analysis of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and its analogs. By carefully comparing the experimental data with the provided reference data, researchers can confidently confirm the structure of their synthesized products, ensuring the integrity of their downstream applications in drug discovery and development.
assessing the impact of the chloro substituent in 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine on reactivity
A comprehensive guide for researchers, scientists, and drug development professionals assessing the impact of the chloro substituent on the reactivity of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine compared to its non-chlorinated analog, 2,2-difluorobenzo[d]dioxol-5-amine.
The introduction of a chloro substituent to the 2,2-difluorobenzo[d]dioxol-5-amine core at the 6-position creates a molecule with nuanced reactivity, presenting both challenges and opportunities for chemical synthesis. This guide provides a comparative analysis of the electronic and steric effects of the chloro group, supported by theoretical principles and proposed experimental data, to elucidate its influence on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
The Dichotomy of the Chloro Substituent: Inductive vs. Resonance Effects
The chloro group exhibits a dual nature in its influence on the aromatic ring. It is an electron-withdrawing group due to its inductive effect (-I), which deactivates the benzene ring towards electrophiles. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.
In the case of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, the scenario is further complexed by the presence of a strongly activating amino group (-NH2). The amino group is a powerful electron-donating group through resonance (+R) and is also an ortho-, para-director. The interplay of these competing electronic effects governs the overall reactivity and regioselectivity of the molecule.
Impact on Reactivity in Electrophilic Aromatic Substitution
The presence of the deactivating chloro group is expected to decrease the overall rate of electrophilic aromatic substitution compared to the parent 2,2-difluorobenzo[d]dioxol-5-amine. The electron-withdrawing inductive effect of chlorine reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.
However, the directing effects of both the amino and chloro substituents must be considered to predict the regiochemical outcome of a reaction. Both groups direct incoming electrophiles to the positions ortho and para to themselves. In 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, the positions are influenced as follows:
-
Amino group (-NH2) at C5: Directs to C4 (ortho) and C6 (ortho, already substituted).
-
Chloro group (-Cl) at C6: Directs to C5 (ortho, already substituted) and C7 (para).
Therefore, electrophilic attack is most likely to occur at the C4 position, which is ortho to the strongly activating amino group.
Proposed Comparative Reactivity Data
| Reaction | Reagents | 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine | 2,2-difluorobenzo[d]dioxol-5-amine | Expected Major Product (for chlorinated compound) |
| Bromination | Br2, CH3COOH | Slower | Faster | 4-Bromo-6-chloro-2,2-difluorobenzo[d]dioxol-5-amine |
| Nitration | HNO3, H2SO4 | Slower | Faster | 6-Chloro-2,2-difluoro-4-nitrobenzo[d]dioxol-5-amine |
| Sulfonation | Fuming H2SO4 | Slower | Faster | 6-Chloro-5-amino-2,2-difluorobenzo[d]dioxole-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Very Slow/No Reaction | Slow | Not applicable due to amine group deactivation of catalyst |
Note: Friedel-Crafts reactions are generally unsuccessful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.
Experimental Protocols
To empirically determine the impact of the chloro substituent, the following detailed experimental protocols are proposed for a comparative study.
Protocol 1: Comparative Bromination
Objective: To compare the rate and yield of bromination of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine and 2,2-difluorobenzo[d]dioxol-5-amine.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
2,2-difluorobenzo[d]dioxol-5-amine
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) instrument
Procedure:
-
Prepare equimolar solutions of both substrates in glacial acetic acid in separate reaction flasks.
-
To each flask, add an equimolar amount of bromine solution in acetic acid dropwise at room temperature while stirring.
-
Monitor the reaction progress at regular time intervals (e.g., every 15 minutes) by taking aliquots and analyzing them by TLC and HPLC to determine the consumption of starting material and the formation of product.
-
Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by adding sodium thiosulfate solution to remove excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Characterize the product by NMR and Mass Spectrometry.
-
Compare the reaction times and isolated yields for both substrates.
Protocol 2: Comparative Nitration
Objective: To compare the rate and yield of nitration of the two compounds.
Materials:
-
6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
-
2,2-difluorobenzo[d]dioxol-5-amine
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In separate flasks, dissolve each substrate in concentrated sulfuric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to each flask, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product and compare the yields and reaction times.
Visualizing the Impact
The following diagrams illustrate the electronic effects and the proposed experimental workflow.
Caption: Electronic effects of amino and chloro substituents.
Caption: Workflow for comparing reactivity.
Conclusion
The chloro substituent at the 6-position of 2,2-difluorobenzo[d]dioxol-5-amine plays a significant role in modulating the molecule's reactivity. Its electron-withdrawing inductive effect deactivates the ring, leading to slower reaction rates in electrophilic aromatic substitutions compared to its non-chlorinated counterpart. However, its resonance effect, in conjunction with the powerful activating and directing effect of the amino group, still allows for predictable regioselectivity, primarily at the C4 position. For researchers in drug development, understanding these effects is crucial for designing efficient synthetic routes and for predicting the metabolic stability of potential drug candidates. The proposed experimental protocols provide a framework for quantifying these differences and for the rational design of future experiments.
benchmarking the performance of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine-derived compounds against known drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, with a focus on compounds derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a key component of the CFTR corrector Lumacaftor. We will benchmark the dual-combination therapy of Lumacaftor/Ivacaftor against the subsequent dual-combination of Tezacaftor/Ivacaftor and the triple-combination therapy of Elexacaftor/Tezacaftor/Ivacaftor. This guide presents key clinical efficacy data in structured tables, details the experimental protocols for foundational assays, and provides visualizations of the underlying biological and experimental workflows.
Introduction to CFTR Modulation in Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a protein responsible for ion transport across cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized as either correctors , which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or potentiators , which enhance the channel opening probability of the CFTR protein at the cell surface.
Lumacaftor is a CFTR corrector and is a derivative of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine. It is administered in combination with Ivacaftor, a CFTR potentiator. This guide will compare the clinical efficacy of this combination with more recent CFTR modulator therapies.
Quantitative Performance Comparison of CFTR Modulators
The following tables summarize key efficacy data from clinical trials of Lumacaftor/Ivacaftor, Tezacaftor/Ivacaftor, and Elexacaftor/Tezacaftor/Ivacaftor. The primary endpoints for comparison are the absolute change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride concentration (SwCl).
| Table 1: Absolute Change in ppFEV1 from Baseline | |
| CFTR Modulator Therapy | Mean Absolute Change in ppFEV1 (percentage points) |
| Lumacaftor/Ivacaftor | +2.6 to +4.0[1] |
| Tezacaftor/Ivacaftor | +4.0 |
| Elexacaftor/Tezacaftor/Ivacaftor | +9.76 to +14.3[2][3] |
| Table 2: Absolute Change in Sweat Chloride from Baseline | |
| CFTR Modulator Therapy | Mean Absolute Change in Sweat Chloride (mmol/L) |
| Lumacaftor/Ivacaftor | -9.1 to -18.5[1][4][5] |
| Tezacaftor/Ivacaftor | -9.5 |
| Elexacaftor/Tezacaftor/Ivacaftor | -41.7 to -57.9[2][3][6] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the mechanism of action of CFTR correctors and potentiators in a cell with the F508del-CFTR mutation.
Caption: Mechanism of CFTR Corrector and Potentiator Action.
Experimental Protocols
Detailed methodologies for key assays used in the evaluation of CFTR modulators are provided below.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring epithelial ion transport. This in vitro electrophysiological technique allows for the quantification of CFTR-mediated chloride secretion.
Objective: To measure the effect of CFTR modulators on chloride transport across a polarized epithelial cell monolayer.
Materials:
-
Polarized epithelial cells (e.g., human bronchial epithelial cells) cultured on permeable supports
-
Ussing chamber system with electrodes and a voltage-clamp amplifier
-
Ringer's solution
-
CFTR modulators (test compounds)
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Add Ringer's solution to both compartments and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical side to block sodium channels.
-
Incubate the cells with the test CFTR corrector for 24-48 hours prior to the assay.
-
Add forskolin to stimulate CFTR activity.
-
Add the test CFTR potentiator to the apical side.
-
Measure the change in Isc, which reflects CFTR-mediated chloride secretion.
-
Add CFTRinh-172 to confirm that the observed current is CFTR-specific.
Caption: Ussing Chamber Assay Workflow.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D in vitro model.[7][8][9][10][11]
Objective: To quantify the swelling of intestinal organoids in response to CFTR stimulation as a measure of CFTR function and response to modulators.[7][8][9][10][11]
Materials:
-
Human intestinal organoids derived from patient biopsies
-
Basement membrane matrix
-
Culture medium
-
Forskolin
-
CFTR modulators (test compounds)
-
Live-cell imaging system
Procedure:
-
Culture patient-derived intestinal organoids in a basement membrane matrix.
-
Plate the organoids in a multi-well plate.
-
Incubate with the test CFTR corrector for 24 hours.
-
Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
If testing a potentiator, add it along with forskolin.
-
Monitor and quantify the increase in organoid size (swelling) over time using live-cell imaging. The degree of swelling correlates with CFTR function.
Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and is also used to assess the in vivo efficacy of CFTR modulators.[12][13][14]
Objective: To measure the concentration of chloride in sweat as a biomarker of CFTR function.[12][13][14]
Procedure:
-
Pilocarpine Iontophoresis: A small amount of pilocarpine, a sweat-inducing chemical, is applied to a small area of the skin (usually the forearm). An electrode is placed over the area, and a weak electrical current is applied to deliver the pilocarpine into the skin.
-
Sweat Collection: After iontophoresis, the electrode is removed, and the area is cleaned. A sweat collection device is placed over the stimulated area to collect the sweat for a specific period.
-
Chloride Analysis: The collected sweat is sent to a laboratory for quantitative analysis of its chloride concentration.
Conclusion
The development of CFTR modulators, including those derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, has revolutionized the treatment of cystic fibrosis. This guide provides a framework for comparing the performance of these compounds. The data clearly indicates that while Lumacaftor/Ivacaftor represented a significant advancement, the subsequent development of Tezacaftor/Ivacaftor and the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor, has led to substantial improvements in clinical outcomes for patients with specific CFTR mutations. The provided experimental protocols are fundamental to the preclinical and clinical evaluation of novel CFTR modulators, enabling researchers to benchmark new compounds against these established therapies.
References
- 1. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. A CFTR corrector (lumacaftor) and a CFTR potentiator (ivacaftor) for treatment of patients with cystic fibrosis who have a phe508del CFTR mutation: a phase 2 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 8. stemcell.com [stemcell.com]
- 9. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. cff.org [cff.org]
- 14. sflung.com [sflung.com]
computational modeling of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives binding to target proteins
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine scaffold and its derivatives represent a significant area of interest in medicinal chemistry due to their potential therapeutic applications. Computational modeling plays a pivotal role in elucidating the binding mechanisms of these compounds to various protein targets, thereby accelerating the drug discovery process. This guide provides a comparative overview of computational approaches used to study the interaction of benzodioxole derivatives with key target proteins, supported by available data from related studies. While specific data for 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives is limited in publicly available research, this guide draws parallels from computational studies on structurally related benzodioxole compounds to provide a foundational understanding.
Overview of Target Proteins and Computational Approaches
Several protein targets have been investigated in the context of their interaction with benzodioxole derivatives. The primary computational techniques employed include molecular docking to predict binding poses and affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess drug-likeness.
Key Target Proteins for Benzodioxole Derivatives:
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Mutations in the CFTR gene can lead to cystic fibrosis. Benzodioxole derivatives have been investigated as correctors for the F508del CFTR protein mutation.
-
Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents. Benzodioxole derivatives have been studied for their potential to inhibit tubulin polymerization.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are involved in inflammation and pain pathways. Benzodioxole derivatives have been explored as potential COX inhibitors.
-
Filamenting temperature-sensitive mutant Z (FtsZ): This protein is essential for bacterial cell division, making it an attractive target for novel antibiotics.
Comparative Analysis of Binding Affinities
The following tables summarize quantitative data from molecular docking studies on various benzodioxole derivatives against their respective protein targets. It is important to note that these are different derivatives and the binding energies are influenced by the specific substitutions on the benzodioxole core.
Table 1: Molecular Docking Scores of Benzodioxole Derivatives against Tubulin
| Compound ID | Derivative Class | Binding Energy (kcal/mol) | Interacting Residues |
| Compound 1 | 1,3-benzodioxole tagged Dacarbazine | -8.5 | Pro162B, Met166B, Thr198B |
| Compound 2 | 1,3-benzodioxole tagged Dacarbazine | -8.2 | Pro162B, Met166B, Thr198B |
| Compound 11 | 1,3-benzodioxole tagged Dacarbazine | -9.1 | Not specified |
| Compound 12 | 1,3-benzodioxole tagged Dacarbazine | -8.8 | Not specified |
Data extracted from a study on 1,3-benzodioxole tagged Dacarbazine derivatives as anticancer agents.[1]
Table 2: Molecular Docking Insights for Benzodioxane-Benzamide FtsZ Inhibitors
| Compound ID | Derivative Class | Docking Score | Key Interactions |
| Compound 2 | Benzodioxane-benzamide | Not specified | Hydrogen bonds with Val207, Asn263, Leu209 |
| Compound 3 | Benzodioxane-benzamide | Not specified | Hydrogen bonds with Val207, Asn263, Leu209 |
| Compound 5 | Benzodioxane-benzamide | Not specified | Hydrogen bonds with Val207, Asn263, Leu209 |
| Compound 8 | Benzodioxane-benzamide | Not specified | Hydrogen bonds with Val207, Asn263, Leu209 |
Qualitative interaction data from a computational design study of benzodioxane-benzamide FtsZ inhibitors.[2]
Experimental Protocols: A Glimpse into the Methodology
The following provides a generalized protocol for the computational modeling of benzodioxole derivatives based on common practices in the cited literature.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Tubulin, PDB ID: 1TUB; FtsZ) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a force field like CHARMm. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the benzodioxole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or Schrödinger's Glide. A grid box is defined around the active site of the protein to specify the search space for the ligand. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and the resulting poses are scored based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. The binding energies or docking scores of different derivatives are compared to rank their potential efficacy.
ADMET Prediction Protocol
-
Structure Input: The 2D or 3D structures of the benzodioxole derivatives are used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates various physicochemical properties and pharmacokinetic parameters, including but not limited to:
-
Absorption: Lipophilicity (logP), water solubility, intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compounds and to identify potential liabilities that may need to be addressed in subsequent optimization efforts.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows for computational modeling of ligand-protein interactions.
Caption: General workflow for molecular docking and ADMET prediction.
Signaling Pathway Context
While direct signaling pathway diagrams for 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine are not available, the following diagram illustrates a simplified, conceptual pathway where a benzodioxole derivative acts as a protein inhibitor.
Caption: Inhibition of a target protein by a benzodioxole derivative.
Conclusion
Computational modeling provides invaluable insights into the binding of 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine derivatives and related compounds to various protein targets. The methodologies outlined in this guide, including molecular docking and ADMET prediction, are instrumental in identifying promising lead compounds and guiding their optimization. While the presented data is based on structurally related benzodioxole derivatives, it establishes a strong foundation for future in-silico studies focused specifically on the 6-chloro-2,2-difluorobenzo[d]dioxol-5-amine scaffold. Further research in this area will undoubtedly contribute to the development of novel therapeutics for a range of diseases.
References
analysis of off-target effects for molecules synthesized from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine
Comparative Analysis of Off-Target Effects for Small Molecule Kinase Inhibitors
A Guide for Researchers in Drug Development
Introduction: The development of small molecule inhibitors with precise molecular targets has revolutionized therapeutic strategies, particularly in oncology. However, achieving absolute target specificity is a significant challenge.[1][2] Off-target effects, where a molecule interacts with unintended proteins, can lead to both adverse side effects and unexpected therapeutic benefits.[3][4] This guide provides a comparative analysis of the off-target effects of the tyrosine kinase inhibitor Imatinib and its second-generation alternatives, Dasatinib and Nilotinib. While the initial query focused on molecules derived from 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine, a lack of publicly available data on such specific compounds necessitated a pivot to this well-documented class of molecules to illustrate the principles of off-target effect analysis.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and evaluating the selectivity of kinase inhibitors. We will delve into the on-target and off-target profiles of these drugs, present comparative data in a structured format, detail the experimental protocols used for their characterization, and visualize key signaling pathways and workflows.
On-Target and Key Off-Target Profiles
Imatinib was developed as a potent inhibitor of the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML).[5] However, it also potently inhibits other tyrosine kinases, most notably c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] These off-target interactions are responsible for its efficacy in other diseases, such as gastrointestinal stromal tumors (GIST), but also contribute to its side-effect profile.[6]
Dasatinib and Nilotinib are second-generation BCR-ABL inhibitors designed to overcome Imatinib resistance.[7] They exhibit different off-target profiles. Dasatinib is a multi-targeted inhibitor, potently inhibiting the SRC family of kinases in addition to BCR-ABL, c-Kit, and PDGFR.[8] Nilotinib is more selective than Imatinib for BCR-ABL but also interacts with other kinases.[2]
Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of Imatinib, Dasatinib, and Nilotinib against their primary on-target (BCR-ABL) and a selection of known off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Primary Cellular Function |
| BCR-ABL | 250 - 1000 | <1 | 20 | Cell proliferation, survival (in CML)[9] |
| c-Kit | 100 | 10 - 50 | 150 | Cell survival, proliferation, differentiation[10][11] |
| PDGFRα/β | 100 - 200 | 1 - 10 | 50 - 100 | Cell growth, migration, angiogenesis[12][13] |
| SRC Family | >10,000 | 0.5 - 10 | >1,000 | Cell adhesion, migration, survival[14][15] |
| NQO2 | 82 | >10,000 | ~100 | Xenobiotic metabolism[2][16] |
Note: IC50 values are approximate and can vary based on the specific assay conditions.[1]
Signaling Pathways
Understanding the signaling pathways affected by on- and off-target inhibition is crucial for predicting the biological consequences of a drug.
On-Target: BCR-ABL Signaling Pathway
The BCR-ABL fusion protein constitutively activates several downstream pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[17][18][19] Key pathways include the RAS/MAPK and PI3K/AKT pathways.[9][20]
Caption: A simplified diagram of the BCR-ABL signaling pathway.
Off-Target: c-Kit, PDGFR, and SRC Signaling
Off-target inhibition of kinases like c-Kit, PDGFR, and SRC can have significant biological effects.[6][8] These kinases are involved in a wide range of cellular processes.[10][12][21]
Caption: Simplified diagrams of major off-target signaling pathways.
Experimental Protocols for Off-Target Profiling
Several experimental methods are used to determine the selectivity of kinase inhibitors.[1][22] These can be broadly categorized into biochemical assays and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[23][24]
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
Methodology:
-
Reagents: Purified kinase, substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), test inhibitor, and assay buffer.
-
Procedure: a. The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.[25] For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity.[25] e. Non-radioactive methods, such as fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays (e.g., ADP-Glo), are also widely used.[24][26]
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 14. Src family kinase - Wikipedia [en.wikipedia.org]
- 15. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 16. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Biochemical Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine: A Guide for Laboratory Professionals
Proper Disposal of 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine, a halogenated aromatic amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling and disposing of chemicals with similar functional groups and potential hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.[1][2][3][4]
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine with appropriate Personal Protective Equipment (PPE). Treat this compound as hazardous due to its chemical structure (halogenated aromatic amine).
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6][7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure exposed skin is covered.[5][6][7]
-
Respiratory Protection: All handling of this compound, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Ventilation: Ensure adequate ventilation in the laboratory.[5]
II. Hazard Identification and Waste Classification
Key Hazard Considerations:
-
Toxicity: Aromatic amines can be toxic.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.
-
Reactivity: Avoid mixing with incompatible materials.
The following table summarizes general hazard information for related chemical classes.
| Hazard Category | GHS Classification (Anticipated) | Disposal Consideration |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Handle with appropriate PPE. Do not dispose of down the drain or in regular trash. |
| Skin Corrosion/Irritation | Category 2 | Avoid skin contact. Contaminated clothing should be decontaminated or disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A | Wear appropriate eye protection. |
| Environmental Hazard | Acute/Chronic Aquatic Hazard | Prevent release to the environment. Dispose of through a licensed waste contractor. |
This data is based on general knowledge of halogenated aromatic amines and should be used for guidance only. Always refer to your institution's EHS for specific classifications.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine is through a licensed professional waste disposal service.[8] Never dispose of this chemical down the drain or in the regular trash.[4][7]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification:
-
Segregation of Waste:
-
Solid Waste: Collect unused or contaminated solid 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine, including contaminated items like weighing papers and disposable lab equipment, in the designated solid waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste .[8][10][11][12] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[12] Check with your EHS office before mixing any waste streams.[7][13]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated container for chemically contaminated waste.[8]
-
-
Waste Storage:
-
Scheduling Waste Pickup:
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and EHS office.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[7]
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Decontamination: Clean the spill area thoroughly. Collect all cleaning materials and the spilled substance as hazardous waste.[7]
-
Reporting: Report the spill to the appropriate personnel according to your institution's policy.[7]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine.
Caption: Disposal workflow for 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. gfl.co.in [gfl.co.in]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wattbarind.com [wattbarind.com]
- 10. ethz.ch [ethz.ch]
- 11. nipissingu.ca [nipissingu.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine
Essential Safety and Operational Guidance for 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine (CAS No. 73051-44-2). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
6-Chloro-2,2-difluorobenzo[d][1][2]dioxol-5-amine is a hazardous chemical requiring stringent safety measures. The primary hazards identified through GHS classifications include skin irritation, serious eye irritation, and potential flammability.[1][3]
Table 1: GHS Hazard Summary
| Hazard Class | GHS Code | Description | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Warning | GHS07 (Exclamation Mark)[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] | Warning | GHS07 (Exclamation Mark)[1] |
| Flammable Liquid | H225 | Highly flammable liquid and vapour.[3] | Danger | GHS02 (Flame) |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a flame-retardant lab coat. | Prevents skin contact which can cause irritation.[1] Full coverage is essential. |
| Respiratory Protection | A government-approved respirator is required if working outside of a certified chemical fume hood or if dust/aerosols are generated. | Protects against inhalation of potentially harmful vapors or particulates. |
| Hand Protection | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. | Ensures barrier effectiveness and prevents cross-contamination. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

